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  • Product: 2-Methoxytetradecanoic acid
  • CAS: 340156-63-0

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-Methoxytetradecanoic Acid in Lipid Metabolism

Executive Summary 2-Methoxytetradecanoic acid (2-MTA) represents a class of rationally designed fatty acid analogs that exploit steric and electronic modifications to modulate lipid metabolism. Unlike native myristic aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxytetradecanoic acid (2-MTA) represents a class of rationally designed fatty acid analogs that exploit steric and electronic modifications to modulate lipid metabolism. Unlike native myristic acid (C14:0), which serves as a primary substrate for protein lipidation and energy production, 2-MTA functions as a metabolic imposter .

Its mechanism of action is bifurcated:

  • Primary Pharmacodynamics: It acts as a competitive inhibitor of N-myristoyltransferase (NMT) , preventing the essential co-translational modification of signal transduction proteins.

  • Pharmacokinetics/Metabolic Stability: The

    
    -methoxy substitution at the C2 position creates a steric and chemical blockade against 
    
    
    
    -oxidation
    , significantly extending the compound's intracellular half-life compared to native fatty acids.

This guide details the molecular mechanics of these pathways, supported by experimental protocols for validation.

Molecular Mechanism: N-Myristoyltransferase (NMT) Inhibition[1][2][3]

The primary therapeutic target of 2-MTA is N-myristoyltransferase (NMT), an enzyme essential for fungal survival and implicated in cancer progression.

The Competitive Inhibition Model

NMT catalyzes the transfer of myristate from Myristoyl-CoA to the N-terminal glycine of substrate proteins (e.g., Arf1, Gpa1, Src kinases). 2-MTA is first converted to 2-Methoxymyristoyl-CoA by cellular Acyl-CoA Synthetase. This activated analog competes with native Myristoyl-CoA for the NMT binding pocket.

  • Stereospecificity: The inhibition is highly stereoselective. The (S)-enantiomer of 2-MTA is significantly more potent than the (R)-enantiomer.[1]

  • Molecular Docking Insight: The oxygen atom of the methoxy group in (S)-2-MTA forms a critical hydrogen bond with Threonine 205 (in S. cerevisiae NMT) or equivalent residues in other species. This stabilizes the inhibitor within the peptide-binding groove, effectively locking the enzyme in a non-productive state.

Visualization of NMT Inhibition Pathway

NMT_Inhibition Substrate Myristic Acid (Native Substrate) Synthetase Acyl-CoA Synthetase Substrate->Synthetase Inhibitor 2-MTA (Inhibitor) Inhibitor->Synthetase CoA Coenzyme A CoA->Synthetase MyrCoA Myristoyl-CoA Synthetase->MyrCoA MTACoA 2-Methoxy- Myristoyl-CoA Synthetase->MTACoA NMT N-Myristoyltransferase (NMT) MyrCoA->NMT Competition MTACoA->NMT High Affinity Binding (H-bond w/ Thr205) Complex_Native Active Complex (Productive) NMT->Complex_Native With Myr-CoA Complex_Inhib Blocked Complex (Non-Productive) NMT->Complex_Inhib With 2-MTA-CoA Target Target Protein (N-term Glycine) Target->NMT Result_Good Myristoylated Protein (Membrane Localization) Complex_Native->Result_Good Result_Bad Unlipidated Protein (Cytosolic Accumulation / Apoptosis) Complex_Inhib->Result_Bad Inhibition

Figure 1: Competitive inhibition of NMT by 2-MTA. The analog competes for the Acyl-CoA binding pocket, preventing protein lipidation.

Secondary Mechanism: Blockade of Beta-Oxidation

While NMT inhibition provides the "warhead," the


-methoxy group acts as the "shield," preventing the rapid degradation of the molecule.
The Metabolic Block

Native fatty acids undergo mitochondrial


-oxidation to generate Acetyl-CoA.[2][3] The first step involves Acyl-CoA Dehydrogenase , which introduces a trans-double bond between the 

(C2) and

(C3) carbons.
  • Mechanism of Resistance: The presence of the methoxy group at C2 sterically hinders the dehydrogenase enzyme and chemically prevents the abstraction of the

    
    -proton required to form the double bond.
    
  • Consequence: The metabolic pathway is arrested at the Acyl-CoA stage.[2][4] This leads to intracellular accumulation of the inhibitor, maintaining high concentrations for NMT inhibition without requiring continuous high-dose administration.

Visualization of Metabolic Blockade

Beta_Oxidation_Block Input Intracellular Fatty Acyl-CoA Native_Path Native Myristoyl-CoA Input->Native_Path Inhib_Path 2-Methoxy- Myristoyl-CoA Input->Inhib_Path Enzyme Acyl-CoA Dehydrogenase Step1 Dehydrogenation (Alpha-Beta unsaturation) Enzyme->Step1 Native Outcome_Block METABOLIC STALL (No Reaction) Enzyme->Outcome_Block 2-MTA (Blocked) Native_Path->Enzyme Inhib_Path->Enzyme Outcome_Native Trans-Enoyl-CoA (Proceeds to Acetyl-CoA) Step1->Outcome_Native Accumulation Intracellular Accumulation (Prolonged Half-life) Outcome_Block->Accumulation

Figure 2: The


-methoxy group prevents dehydrogenation, blocking 

-oxidation and increasing inhibitor stability.

Quantitative Data Summary

The following table summarizes the biological activity of 2-MTA compared to other analogs, highlighting the impact of the methoxy substitution.

CompoundTarget OrganismActivity MetricValueMechanism Note
2-Methoxytetradecanoic acid Candida albicansMIC100 µMNMT Inhibition + Stability
2-Methoxytetradecanoic acid Cryptococcus neoformansMIC20 µMHigh potency vs. fungal NMT
2-Bromotetradecanoic acid Saccharomyces cerevisiaeMIC10 µMHalogen analog (Reference)
Myristic Acid GeneralSubstrateN/ARapidly oxidized/incorporated

Data derived from Carballeira et al. (See References).

Experimental Protocols

Protocol A: NMT Inhibition Assay (In Vitro)

Objective: Determine the IC50 of 2-MTA against recombinant NMT.

  • Reagents:

    • Recombinant NMT (Fungal or Human).

    • Peptide Substrate: Biotinylated-GLYASKL (derived from N-term of Arf1).

    • Radiolabeled Donor: [3H]-Myristoyl-CoA.

    • Inhibitor: 2-MTA (dissolved in DMSO).

  • Workflow:

    • Incubation: Mix NMT (10 nM), Peptide (5 µM), and 2-MTA (serial dilution 0.1 - 100 µM) in assay buffer (50 mM Tris-HCl, pH 8.0).

    • Initiation: Add [3H]-Myristoyl-CoA (0.5 µM) to start the reaction. Incubate at 30°C for 15 minutes.

    • Termination: Stop reaction with 7.5% trichloroacetic acid (TCA).

    • Capture: Transfer to Streptavidin-coated flash plates or filter via phosphocellulose paper.

    • Detection: Measure scintillation counts (CPM).

  • Validation:

    • Positive Control: Use a known NMT inhibitor (e.g., Tris-DBA-Pd).

    • Negative Control: DMSO vehicle only (100% activity).

    • Self-Check: Signal must be linear with time and enzyme concentration.

Protocol B: Beta-Oxidation Stability Assay

Objective: Confirm resistance of 2-MTA to metabolic degradation.

  • System: Isolated rat liver mitochondria or permeabilized HepG2 cells.

  • Labeling: Synthesize [1-14C]-2-MTA and [1-14C]-Myristic Acid (Control).

  • Workflow:

    • Incubate mitochondria with labeled fatty acids (50 µM) + Carnitine (2 mM) + ATP (5 mM).

    • Seal reaction vessel with a center well containing KOH (to trap CO2).

    • Incubate at 37°C for 60 minutes.

    • Inject HCl into the reaction mix to release 14CO2 from the media.

  • Readout: Measure radioactivity in the KOH trap.

    • Expectation: High counts for Myristic Acid (active oxidation). Near-baseline counts for 2-MTA (blocked oxidation).

References

  • Carballeira, N. M., et al. (2004). Total Synthesis and in Vitro Antifungal Activity of (±)-2-Methoxytetradecanoic Acid.[5][6][7] Archiv der Pharmazie.[8][6][9][10] [Link]

  • Carballeira, N. M., et al. (2005). Racemic and optically active 2-methoxy-4-oxatetradecanoic acids: Novel synthetic fatty acids with selective antifungal properties.[1][6] Chemistry and Physics of Lipids. [Link]

  • Bhatnagar, R. S., et al. (1998). Structure-activity relationships of N-myristoyltransferase inhibitors.[1][11] Biochimica et Biophysica Acta (BBA). [Link]

  • Das, U., et al. (2022). Myristic acid analogs as antimicrobial agents: A review. European Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

An Application Scientist's Guide: Interrogating Protein N-Myristoylation with Myristic Acid and its Analog, 2-Methoxytetradecanoic Acid

Executive Summary Protein N-myristoylation, the attachment of myristic acid to an N-terminal glycine, is a critical lipid modification that governs the localization, stability, and function of hundreds of human proteins...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Protein N-myristoylation, the attachment of myristic acid to an N-terminal glycine, is a critical lipid modification that governs the localization, stability, and function of hundreds of human proteins involved in pivotal signaling pathways.[1][2][3] Dysregulation of this process, catalyzed by N-myristoyltransferases (NMTs), is implicated in numerous diseases, including cancer, and viral and parasitic infections, making NMT a compelling therapeutic target.[1][3][4] This guide provides a technical overview for researchers and drug developers on the core components of the N-myristoylation pathway. It contrasts the natural substrate, myristic acid, with the powerful chemical probe, 2-methoxytetradecanoic acid. We will explore the biochemical nuances of each molecule, their functional implications on protein behavior, and provide detailed experimental workflows to empower researchers to investigate this fundamental cellular process.

The Central Role of N-Myristoylation in Cellular Function

N-myristoylation is an irreversible lipidation event where a 14-carbon saturated fatty acid, myristate, is covalently linked via an amide bond to the alpha-amino group of an N-terminal glycine residue.[5] This modification is almost always co-translational, occurring on nascent polypeptide chains shortly after the initiator methionine is cleaved.[6][7] However, post-translational myristoylation can also occur after caspase cleavage during apoptosis, exposing a new N-terminal glycine.[7][8][9]

The Enzymatic Machinery: N-Myristoyltransferases (NMTs)

The reaction is catalyzed by N-myristoyltransferase (NMT), which utilizes myristoyl-coenzyme A (Myr-CoA) as the fatty acid donor.[8][10] Humans express two highly similar isoforms, NMT1 and NMT2, which, despite their resemblance, may have distinct substrate specificities and non-redundant biological roles.[8][11][12][13] The enzyme first binds Myr-CoA, which induces a conformational change that opens the peptide-binding site. A substrate protein with an accessible N-terminal glycine is then bound, and the myristoyl group is transferred.[13][14]

The Physiological Substrate: Myristic Acid and Myristoyl-CoA

Myristic acid (n-tetradecanoic acid) is a relatively low-abundance fatty acid in the cell.[8] Its activation to the high-energy thioester, myristoyl-CoA, is a prerequisite for its use by NMT. This specificity ensures a controlled and selective modification process.

Functional Consequences: A Hydrophobic Anchor for Localization and Signaling

The primary function of the myristoyl group is to act as a hydrophobic anchor, increasing the protein's affinity for cellular membranes.[1][5] This is crucial for:

  • Subcellular Localization: Tethering proteins to the plasma membrane, endoplasmic reticulum, or Golgi apparatus, placing them in proximity to their interaction partners and substrates.[1][5]

  • Signal Transduction: Many key signaling proteins, such as Src family kinases (e.g., Lck, Fyn) and G-alpha subunits, require myristoylation for proper membrane association and function in signal cascades.[1][5][8]

  • Protein-Protein Interactions: The myristoyl group can facilitate interactions with other proteins.[1][5]

  • Myristoyl Switches: In some proteins, the myristoyl group can be sequestered within a hydrophobic pocket and exposed only upon a specific signal (e.g., ligand binding or GTP binding), providing a layer of regulatory control known as a "myristoyl switch".[5]

The importance of this modification is underscored by its role in apoptosis, where caspase-mediated cleavage of proteins like Bid exposes an internal glycine, leading to myristoylation and translocation to the mitochondria to promote cell death.[5][15]

cluster_cytoplasm Cytoplasm cluster_membrane Cellular Membrane MyristicAcid Myristic Acid MyrCoA Myristoyl-CoA MyristicAcid->MyrCoA Acyl-CoA Synthetase NMT NMT1 / NMT2 MyrCoA->NMT MyrProtein Myristoylated Protein NMT->MyrProtein Catalysis NascentProtein Nascent Protein (N-terminal Glycine) NascentProtein->NMT Membrane Membrane Localization & Signaling MyrProtein->Membrane Hydrophobic Anchoring

Figure 1: The Canonical N-Myristoylation Pathway.

A Tale of Two Fatty Acids: A Comparative Analysis

While myristic acid is the endogenous substrate, its direct study is challenging due to its ubiquitous nature in cellular metabolism. The development of chemical analogs that are recognized by the cellular machinery but contain unique chemical handles has revolutionized the field.

Myristic Acid: The Endogenous Ligand

Myristic acid is the physiological molecule used by NMTs. Its 14-carbon chain provides a specific level of hydrophobicity that is critical for the transient yet stable membrane association required for many signaling events. The half-life of a singly myristoylated protein at the membrane is on the order of minutes.[13]

2-Methoxytetradecanoic Acid (2-OMe-Myr): The "Imposter" Probe

2-Methoxytetradecanoic acid is a structural analog of myristic acid. The key difference is the substitution of a hydrogen atom with a methoxy (-OCH3) group at the alpha-carbon (C2) position. This seemingly minor change has profound implications for its use as a research tool:

  • Metabolic Incorporation: Despite the modification, 2-OMe-Myr is recognized by acyl-CoA synthetases and subsequently by NMTs, allowing it to be metabolically incorporated into the same protein substrates as natural myristic acid.[16][17]

  • Altered Hydrophobicity: The introduction of the oxygen atom reduces the overall hydrophobicity of the acyl chain.[16][17] This can perturb the modified protein's ability to stably associate with membranes, often leading to its redistribution from membrane to soluble cellular fractions.[16][17]

  • Functional Perturbation: By altering protein localization, 2-OMe-Myr acts as a powerful tool to probe the functional importance of myristoylation for a specific protein's activity. If a protein's function is lost upon incorporation of the analog, it strongly implies that precise membrane localization is essential.

Comparative Data Summary
FeatureMyristic Acid2-Methoxytetradecanoic Acid
Chemical Formula C₁₄H₂₈O₂C₁₅H₃₀O₃
Structure Saturated 14-carbon fatty acidMyristic acid with a methoxy group at C2
Natural Occurrence Endogenous in all eukaryotesSynthetic chemical probe
Cellular Role Physiological substrate for NMTResearch tool for studying N-myristoylation
Effect on Protein Promotes stable membrane associationCan reduce membrane affinity, causing redistribution[16]
Primary Use Natural biological functionMetabolic labeling, functional perturbation studies

Experimental Deep Dive: Methodologies for Studying N-Myristoylation

The use of fatty acid analogs is central to modern chemical proteomic methods for studying N-myristoylation.[18] These techniques allow for the selective identification and quantification of the N-myristoylated proteome.[18][19]

The Rationale: Why Use an Analog?

Studying myristoylation without a chemical probe is difficult. An analog like 2-OMe-Myr, or more advanced versions containing bio-orthogonal handles like alkynes (e.g., YnMyr), allows for the selective tagging and enrichment of proteins that have undergone this modification.[20][21][22][23] This enables researchers to:

  • Visualize the entire myristoylated proteome.[20]

  • Enrich and identify myristoylated proteins by mass spectrometry.[6][22]

  • Quantify changes in myristoylation in response to stimuli or NMT inhibitors.[19][22]

cluster_analysis Analysis Options A 1. Cell Culture (e.g., HeLa, Jurkat) B 2. Metabolic Labeling Add 2-OMe-Myr or YnMyr to media (4-18h) A->B C 3. Cell Lysis Harvest cells and prepare protein lysate B->C D 4. Downstream Analysis C->D E A. Functional Assay (e.g., Western Blot for protein redistribution) D->E For 2-OMe-Myr F B. Proteomic ID (YnMyr) - Click Chemistry - Affinity Enrichment - Mass Spectrometry D->F For Alkyne Analogs

Figure 2: General Experimental Workflow for Metabolic Labeling.

Protocol: Metabolic Labeling of Cultured Mammalian Cells with 2-OMe-Myr

This protocol provides a framework for assessing how 2-OMe-Myr incorporation affects the subcellular localization of a target protein.

Objective: To determine if the incorporation of 2-methoxytetradecanoic acid alters the membrane association of a protein of interest (POI).

Materials:

  • Mammalian cell line expressing the POI.

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • 2-methoxytetradecanoic acid (2-OMe-Myr).

  • Control: Myristic acid.

  • Subcellular fractionation buffer kit (or buffers for preparing cytoplasmic and membrane fractions).

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody specific to the POI.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence substrate.

Methodology:

  • Cell Seeding: Plate cells in 6-well plates at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere overnight.

  • Preparation of Fatty Acid Media: Prepare fresh media containing either 2-OMe-Myr or myristic acid at a final concentration of 50-100 µM.

    • Causality Note: Using a consistent concentration is key for comparison. This concentration range is typically sufficient for effective metabolic incorporation without causing significant cytotoxicity.

  • Metabolic Labeling: Remove the old medium from the cells and wash once with PBS. Add the fatty acid-containing medium to the cells. Include a "no fatty acid" control well. Incubate for 16-24 hours.

    • Causality Note: This extended incubation time allows for protein turnover and sufficient incorporation of the analog into newly synthesized proteins.

  • Cell Harvest: After incubation, wash cells twice with ice-cold PBS. Harvest cells by scraping into PBS and pellet by centrifugation.

  • Subcellular Fractionation: Lyse the cell pellets and separate them into cytoplasmic (soluble) and membrane (pellet) fractions according to the manufacturer's protocol for the fractionation kit.

    • Trustworthiness Note: It is critical to include controls for the fractionation. Use an antibody against a known cytosolic protein (e.g., GAPDH) and a known membrane protein (e.g., Na+/K+-ATPase) to validate the purity of your fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein (e.g., 20 µg) from the cytoplasmic and membrane fractions for each condition (Control, Myristic Acid, 2-OMe-Myr) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with the primary antibody against your POI.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis: Compare the distribution of your POI between the membrane and cytoplasmic fractions across the different treatment conditions. A shift in the protein signal from the membrane fraction to the cytoplasmic fraction in the 2-OMe-Myr-treated sample indicates that myristoylation is critical for the protein's membrane localization.

Application in Drug Development: NMT as a Therapeutic Target

The essential role of NMT in the viability of pathogens and in driving cancer-associated signaling pathways makes it a high-value drug target.[1][3][4][24]

  • Infectious Disease: NMT is essential for the survival of parasites like Plasmodium falciparum (malaria) and Leishmania donovani, as well as for the replication of viruses like HIV.[5][8][15][22]

  • Oncology: Overexpression of NMTs is linked to several cancers.[1][4] Many oncoproteins, particularly non-receptor tyrosine kinases like Src, require myristoylation to localize to the membrane and drive malignant signaling.[8][9][15]

The development of potent and selective NMT inhibitors is an active area of research.[12][24] The methodologies described here, particularly metabolic labeling with bio-orthogonal probes, are crucial for:

  • Target Engagement Studies: Confirming that a potential drug inhibits NMT activity within living cells.[2][18]

  • Identifying Off-Target Effects: Ensuring that observed cellular effects are due to NMT inhibition and not other mechanisms.[25]

  • Understanding Downstream Consequences: Elucidating the full range of cellular pathways affected by NMT inhibition.

Conclusion

The study of protein N-myristoylation offers deep insights into the fundamental control of cellular signaling and organization. Myristic acid provides the physiological anchor that localizes a vast array of proteins, while its synthetic analog, 2-methoxytetradecanoic acid, serves as an invaluable tool for perturbing and studying this process. By leveraging these molecules in robust experimental workflows, researchers in both basic science and drug development can effectively dissect the role of myristoylation in health and disease, paving the way for novel therapeutic strategies targeting the N-myristoyltransferases.

References

  • Creative Diagnostics. (n.d.). Protein N-Myristoylation. Retrieved from [Link]

  • Wikipedia. (2023, December 3). Myristoylation. Retrieved from [Link]

  • Thinon, E., et al. (2014). Global profiling of co- and post-translationally N-myristoylated proteomes in human cells. Spiral. Retrieved from [Link]

  • Kallemeijn, W. W., et al. (2019). Whole Proteome Profiling of N-Myristoyltransferase Activity and Inhibition Using Sortase A. Molecular & Cellular Proteomics. Retrieved from [Link]

  • Serwa, R. A., & Tate, E. W. (2017). Chemical proteomic approaches to investigate N-myristoylation. Methods in Molecular Biology. Retrieved from [Link]

  • Sun, L., & Chen, Z. J. (2017). Protein N-myristoylation: functions and mechanisms in control of innate immunity. Protein & Cell. Retrieved from [Link]

  • Gowda, C., et al. (2017). Myristoylation: An Important Protein Modification in the Immune Response. Frontiers in Immunology. Retrieved from [Link]

  • Wright, M. H., & Heal, W. P. (2010). Protein myristoylation in health and disease. ResearchGate. Retrieved from [Link]

  • Bennett, J. (2023). What is Myristoylation? News-Medical.net. Retrieved from [Link]

  • Wang, B., et al. (2020). N-myristoylation: from cell biology to translational medicine. Signal Transduction and Targeted Therapy. Retrieved from [Link]

  • Towler, D. A., et al. (1987). Amino-terminal processing of proteins by N-myristoylation. Substrate specificity of N-myristoyl transferase. The Journal of Biological Chemistry. Retrieved from [Link]

  • Patsnap. (2024). What are NMT2 inhibitors and how do they work? Patsnap Synapse. Retrieved from [Link]

  • Brannigan, J. A., et al. (2014). Peptidomimetic inhibitors of N-myristoyltransferase from human malaria and leishmaniasis parasites. MedChemComm. Retrieved from [Link]

  • Johnson, D. R., et al. (1990). Functional analysis of protein N-myristoylation: metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Broncel, M., et al. (2020). Figure 1. Metabolic labelling allows for enrichment and visualisation... ResearchGate. Retrieved from [Link]

  • Singh, S. (2024). Inhibition of human N myristoyltransferase 1 as a strategy to suppress cancer progression driven by myristoylation. bioRxiv. Retrieved from [Link]

  • Olson, E. N., & Spizz, G. (1986). Two classes of fatty acid acylated proteins exist in eukaryotic cells. The Journal of Biological Chemistry. Retrieved from [Link]

  • Rioux, V. (2016). Fatty acid acylation of proteins: Specific roles for palmitic, myristic and caprylic acids. OCL. Retrieved from [Link]

  • Kallemeijn, W. W., et al. (2019). Validation and Invalidation of Chemical Probes for the Human N-myristoyltransferases. Cell Chemical Biology. Retrieved from [Link]

  • Johnson, D. R., et al. (1990). Functional analysis of protein N-myristoylation: Metabolic labeling studies using three oxygen-substituted analogs of myristic acid and cultured mammalian cells provide evidence for protein-sequence-specific incorporation and analog-specific redistribution. OSTI.GOV. Retrieved from [Link]

  • Broncel, M., et al. (2020). Figure 1. Metabolic labelling allows for enrichment and visualisation... ResearchGate. Retrieved from [Link]

  • Wright, M. H., et al. (2015). Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. Cell Chemical Biology. Retrieved from [Link]

  • Yap, M. C., et al. (2011). Figure 4. Profile of fatty-acylated proteomes in different cell lines.... ResearchGate. Retrieved from [Link]

  • Martin, D. D. O., & Cravatt, B. F. (2009). Protein Lipidation by Palmitoylation and Myristoylation in Cancer. Frontiers in Cell and Developmental Biology. Retrieved from [Link]

  • Wright, M. H., et al. (2015). Global Analysis of Protein N-Myristoylation and Exploration of N-Myristoyltransferase as a Drug Target in the Neglected Human Pathogen Leishmania donovani. ResearchGate. Retrieved from [Link]

  • Meinnel, T., et al. (2021). Proteome-wide probing of the dual NMT-dependent myristoylation tradeoff unveils potent, mechanism-based suicide inhibitors. bioRxiv. Retrieved from [Link]

  • Gendaszewska-Darmach, E., et al. (2022). Acylglycerols of Myristic Acid as New Candidates for Effective Stigmasterol Delivery—Design, Synthesis, and the Influence on Physicochemical Properties of Liposomes. Molecules. Retrieved from [Link]

  • Soupene, E., et al. (2016). Association of NMT2 with the acyl-CoA carrier ACBD6 protects the N-myristoyltransferase reaction from palmitoyl-CoA. Journal of Lipid Research. Retrieved from [Link]

Sources

Foundational

Chemical properties and pKa values of 2-Methoxytetradecanoic acid

This technical guide provides a comprehensive analysis of 2-Methoxytetradecanoic acid (2-MTDA), focusing on its physicochemical behavior, acidity constants (pKa), and synthetic pathways.[1] It is designed for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Methoxytetradecanoic acid (2-MTDA), focusing on its physicochemical behavior, acidity constants (pKa), and synthetic pathways.[1] It is designed for researchers in medicinal chemistry and lipid biology.[2]

Chemical Class:


-Substituted Fatty Acids | Primary Application:  N-Myristoyltransferase (NMT) Inhibition

Executive Summary

2-Methoxytetradecanoic acid (2-MTDA) is a synthetic derivative of myristic acid (C14:0) characterized by the substitution of a methoxy group (–OCH₃) at the


-carbon position.[3][4] This structural modification fundamentally alters the molecule's electronic properties and metabolic fate.[2] Unlike native fatty acids, 2-MTDA exhibits resistance to mitochondrial 

-oxidation and acts as a competitive inhibitor or false substrate for N-myristoyltransferase (NMT), making it a critical tool in studying protein acylation and developing antifungal/antineoplastic agents.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Structure
  • IUPAC Name: 2-Methoxytetradecanoic acid[1][2]

  • Common Name:

    
    -Methoxymyristic acid[2]
    
  • Molecular Formula:

    
    [1]
    
  • Stereochemistry: The C2 position is chiral.[1][2] Biological activity often differs between (

    
    ) and (
    
    
    
    ) enantiomers, though racemic mixtures are common in preliminary physicochemical screens.[1][2]
Property Data Table
PropertyValue / RangeContext
Molecular Weight 258.40 g/mol Monoisotopic
Physical State Waxy Solid / CrystallineAt STP
Melting Point 48 – 52 °CLower than myristic acid (54.4°C) due to packing disruption by the methoxy group.[1][2][5]
LogP (Predicted) 5.8 – 6.2Highly Lipophilic; partitions into membranes.[2]
Solubility (Water) < 0.1 mg/mLPractically insoluble; requires organic co-solvents (DMSO, Ethanol) or BSA conjugation.[1][2]
Solubility (Organic) HighSoluble in CHCl₃, MeOH, DMSO.

The pKa of 2-Methoxytetradecanoic Acid[4]

The acidity of 2-MTDA is a critical parameter governing its ionization state in cytosolic (pH 7.[2]2) and lysosomal (pH 4.[2]5) environments. Direct experimental pKa values for long-chain


-methoxy fatty acids are rare in literature due to their low aqueous solubility.[2] However, the value can be rigorously derived from homologous series and inductive effect principles.
Theoretical Derivation (Inductive Effect)

The introduction of an electronegative oxygen atom (methoxy group) at the


-position exerts a strong electron-withdrawing inductive effect (-I effect).[3] This pulls electron density away from the carboxylate group, stabilizing the conjugate base (

) and facilitating proton release.[3]

Comparative Acidities (Aqueous Standard State):

  • Acetic Acid: pKa 4.76[2][3][6]

  • Methoxyacetic Acid: pKa 3.57 (

    
    pKa 
    
    
    
    -1.2)[2]
  • Myristic Acid: pKa

    
     4.90[1][2]
    
  • 2-Methoxytetradecanoic Acid (Predicted): 3.70 ± 0.15 [2]

Apparent pKa in Lipid Bilayers

While the molecular pKa is ~3.7, the apparent pKa (


) shifts significantly when the molecule is embedded in a lipid bilayer. The low dielectric constant of the membrane interface suppresses ionization.[2]
  • Aqueous pKa: ~3.7 (Predominantly anionic at pH 7.4)

  • Membrane

    
    :  ~6.5 – 7.5 (Significant population of protonated, neutral species exists within the membrane, facilitating flip-flop and passive diffusion).
    
Visualization: Inductive Stabilization

The following diagram illustrates the electronic stabilization mechanism lowering the pKa.

InductiveEffect cluster_0 Unsubstituted (Myristic Acid) cluster_1 Alpha-Substituted (2-MTDA) M_Acid C13-CH2-COOH (Less Stable Anion) M_pKa pKa ~ 4.9 M_Acid->M_pKa MT_Acid C12-CH(OCH3)-COOH Inductive Methoxy Oxygen (-I Effect) Withdraws e- density MT_Acid->Inductive Stab Stabilized Carboxylate Anion (Easier Proton Release) Inductive->Stab Stabilizes MT_pKa pKa ~ 3.7 Stab->MT_pKa Lowers pKa

Caption: Comparative analysis of inductive effects on pKa. The electron-withdrawing methoxy group stabilizes the anion, increasing acidity compared to the parent fatty acid.[3]

Synthesis and Purification Protocol

The most robust synthetic route for 2-methoxytetradecanoic acid involves the methylation of 2-hydroxytetradecanoic acid.[2] This method minimizes side reactions common with


-bromo displacement in long chains.[2]
Reagents & Equipment
  • Precursor: 2-Hydroxytetradecanoic acid (Commercial or synthesized from 2-bromotetradecanoic acid).[1][2]

  • Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF).[1]

  • Equipment: Schlenk line (inert atmosphere), Rotary evaporator, Silica gel column.

Step-by-Step Methodology

Step 1: Double Deprotonation

  • Dissolve 2-hydroxytetradecanoic acid (1.0 eq) in anhydrous THF/DMSO (10:1 v/v) under Argon.

  • Cool to 0°C.

  • Slowly add NaH (2.2 eq).[2] Note: Two equivalents are required—one for the carboxyl group and one for the hydroxyl group.

  • Stir for 30 minutes at room temperature to ensure formation of the dianion.

Step 2: Methylation (O-Alkylation)

  • Cool the mixture to 0°C.

  • Add Methyl Iodide (MeI, 1.1 eq) dropwise.[1][2] Critical Control: Limiting MeI prevents esterification of the carboxylate, as the alkoxide is more nucleophilic than the carboxylate.

  • Stir at room temperature for 4–6 hours.

Step 3: Work-up and Purification [2][7]

  • Quench with dilute HCl (1M) to pH 2.

  • Extract with Ethyl Acetate (3x).[2]

  • Wash organic layer with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Silica gel chromatography using Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

  • Validation:

    
    -NMR (CDCl₃): Look for the methoxy singlet at 
    
    
    
    ppm and the
    
    
    -proton triplet/dd at
    
    
    ppm.[2]

Synthesis cluster_QC Quality Control Start 2-Hydroxytetradecanoic Acid Step1 1. NaH (2.2 eq), THF/DMSO (Formation of Dianion) Start->Step1 Inter Dianion Intermediate (Carboxylate & Alkoxide) Step1->Inter Step2 2. MeI (1.1 eq), 0°C (Selective O-Methylation) Inter->Step2 Product 2-Methoxytetradecanoic Acid Step2->Product QC1 NMR: Methoxy Singlet ~3.4 ppm Product->QC1 QC2 MS: m/z 257 [M-H]- Product->QC2

Caption: Synthetic workflow via selective methylation of the alpha-hydroxy precursor.

Biological Implications: Metabolic Blockade[1]

2-MTDA is biologically significant because it mimics myristic acid but resists metabolic processing.[2]

  • Beta-Oxidation Block: The

    
    -methoxy group sterically and electronically hinders the acyl-CoA dehydrogenase enzyme, the first step of 
    
    
    
    -oxidation.[2] This prevents the fatty acid from being broken down for energy, increasing its intracellular residence time.[2]
  • N-Myristoyltransferase (NMT) Inhibition:

    • Mechanism: 2-MTDA is converted to 2-methoxymyristoyl-CoA by Acyl-CoA Synthetase.[2]

    • Competition: This "false" CoA ester competes with Myristoyl-CoA for the NMT binding pocket.[1][2]

    • Outcome: Proteins that require myristoylation (e.g., Src kinases, viral capsid proteins) either fail to be acylated or incorporate the methoxy-analog, which may disrupt membrane localization due to altered hydrophobicity.[1]

References

  • Acidity of Alpha-Substituted Acids

    • BenchChem.[2][3][7] "What is the pKa of Methoxyacetic acid and its acidity compared to acetic acid?" (2025).[1][2][3][8] Link

    • Wikipedia.[2] "Methoxyacetic acid Properties and pKa data." Link

  • Synthesis of Methoxylated Fatty Acids

    • Carballeira, N. M., et al. "Total synthesis of 2-methoxy-14-methylpentadecanoic acid..." Lipids (2002).[2] Link

    • Carballeira, N. M., et al.[2] "The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid."[2][9] Chem Phys Lipids (2003).[2] Link

  • Biological Activity & NMT Inhibition

    • Devadas, B., et al. "Design, synthesis, and biological activity of N-myristoyltransferase inhibitors." Journal of Medicinal Chemistry.
    • ResearchGate.[2] "Semisynthesis of Myristic Acid Derivatives and their Biological Activities." (2021).[2] Link

  • General pKa Data Sources

    • Williams, R. "pKa Data Compiled."[2][10] Organic Chemistry Data. (2022). Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Chemical Synthesis of 2-Methoxytetradecanoic Acid

Abstract & Biological Significance 2-Methoxytetradecanoic acid ( -methoxymyristic acid) is a bioactive fatty acid analog found in marine sponges such as Agelas dispar and Amphimedon complanata. Unlike common dietary fatt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Biological Significance

2-Methoxytetradecanoic acid (


-methoxymyristic acid) is a bioactive fatty acid analog found in marine sponges such as Agelas dispar and Amphimedon complanata. Unlike common dietary fatty acids, the 

-methoxy substitution confers unique biophysical properties, including altered membrane partitioning and resistance to

-oxidation.

Key Applications:

  • Antimicrobial & Cytotoxic Agents:

    
    -Methoxylated fatty acids have demonstrated cytotoxicity against leukemia cell lines (K-562, U-937) and neuroblastoma models, often outperforming their non-methoxylated counterparts.
    
  • Enzyme Inhibition: Used as probes to study N-myristoyltransferase (NMT) and other lipid-processing enzymes where the steric bulk of the methoxy group disrupts the catalytic pocket.

  • Membrane Biophysics: The methoxy group alters the critical micelle concentration (CMC) and packing density of lipid bilayers.

This application note details a robust, scalable 4-step synthetic protocol starting from abundant Myristic Acid. This route utilizes a modified Hell-Volhard-Zelinsky (HVZ) bromination followed by nucleophilic substitution, prioritizing high regio-fidelity and cost-efficiency.

Retrosynthetic Analysis

The strategic disconnection relies on the "Alpha-Functionalization" logic. The target molecule is disassembled into the commercially available Myristic Acid via an


-bromo intermediate.

Retrosynthesis Target 2-Methoxytetradecanoic Acid (Target) Inter1 Methyl 2-Methoxytetradecanoate (Precursor Ester) Target->Inter1 Hydrolysis Inter2 Methyl 2-Bromotetradecanoate (Activated Intermediate) Inter1->Inter2 Nucleophilic Substitution (SN2) Start Myristic Acid (C14:0) (Starting Material) Inter2->Start Alpha-Bromination (HVZ)

Figure 1: Retrosynthetic strategy for 2-methoxytetradecanoic acid focusing on the C2 position activation.

Experimental Protocol

Phase 1: Activation & -Bromination

Objective: Convert Myristic Acid to Methyl 2-bromotetradecanoate. Mechanism: The Hell-Volhard-Zelinsky (HVZ) reaction proceeds via the enolization of the acid halide.

Reagents:

  • Myristic Acid (Tetradecanoic acid) [CAS: 544-63-8]

  • Thionyl Chloride (

    
    ) or Phosphorus Trichloride (
    
    
    
    )
  • Bromine (

    
    )
    
  • Methanol (dry)

Step-by-Step Procedure:

  • Acid Chloride Formation: In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ), dissolve Myristic Acid (10.0 g, 43.8 mmol) in 
    
    
    
    (15 mL). Heat to reflux (80°C) for 1 hour to generate myristoyl chloride in situ.
  • Bromination: Cool the mixture to 50°C. Add Bromine (2.5 mL, ~48 mmol) dropwise via an addition funnel over 30 minutes.

    • Critical Note: The reaction may require a catalytic amount of

      
       or exposure to light to initiate if induction is slow.
      
  • Completion: Heat at 70°C for 4–6 hours until the evolution of HBr ceases. The solution should turn from dark red to amber/yellow.

  • Methanolysis (Quench): Cool the reaction mixture to 0°C in an ice bath. Slowly add absolute Methanol (50 mL) dropwise.

    • Caution: This step is highly exothermic. Evolution of HCl and HBr gas will occur.

  • Workup: Stir at room temperature for 1 hour. Concentrate the solvent under reduced pressure. Dissolve the residue in diethyl ether, wash with saturated

    
     (2x) and brine. Dry over 
    
    
    
    and concentrate.
  • Yield: Expect ~12.5 g (89%) of Methyl 2-bromotetradecanoate as a yellow oil.

Phase 2: Methoxylation (Nucleophilic Substitution)

Objective: Displace the


-bromide with a methoxy group.
Mechanism: 

substitution. Risk Mitigation: High temperatures favor elimination (E2) to the

-unsaturated ester. Strict temperature control is required.[1]

Reagents:

  • Sodium Methoxide (

    
    ), 25% wt solution in Methanol (or freshly prepared)
    
  • Anhydrous Methanol

Step-by-Step Procedure:

  • Preparation: Dissolve Methyl 2-bromotetradecanoate (10.0 g, 31.1 mmol) in anhydrous Methanol (30 mL).

  • Addition: Cool the solution to 0°C. Add Sodium Methoxide solution (1.5 equivalents, ~47 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 9:1). The starting bromide (

      
      ) should disappear, replaced by the methoxy ester (
      
      
      
      ).
  • Workup: Quench with dilute HCl (1M) to pH 7. Extract with Hexane (3x). The non-polar hexane extraction helps leave more polar impurities behind.

  • Purification: Flash column chromatography (Silica gel, 0-5% EtOAc in Hexane) is recommended to remove any elimination by-product (Methyl 2-tetradecenoate).

  • Intermediate: Methyl 2-methoxytetradecanoate .

Phase 3: Saponification to Final Acid

Objective: Hydrolyze the methyl ester to the free carboxylic acid.

Step-by-Step Procedure:

  • Hydrolysis: Dissolve the purified ester in Ethanol (50 mL) and add Potassium Hydroxide (KOH, 2.0 g) dissolved in water (5 mL).

  • Reflux: Heat to reflux (80°C) for 2 hours.

  • Acidification: Cool to room temperature. Acidify carefully with HCl (2M) until pH 1–2. A white precipitate (the product) should form.

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Recrystallization: Recrystallize from cold Hexane or Acetone/Water to yield the pure acid.

Quality Control & Data Specifications

Target Molecule: 2-Methoxytetradecanoic Acid (


)
Molecular Weight:  258.40  g/mol 
ParameterSpecificationMethod/Notes
Appearance White crystalline solidRecrystallized from Hexane
Melting Point 48°C – 52°CLit. range for analogs; sharp range indicates purity

NMR

3.75 (dd, 1H,

-CH)
The characteristic signal for the proton at C2

NMR

3.45 (s, 3H,

)
Diagnostic singlet for the methoxy group

NMR

~80.5 ppm (C2)
Significant downfield shift due to Oxygen
Mass Spec [M-H]- 257.4Negative ion mode ESI-MS

Process Logic & Troubleshooting (Workflow)

The following diagram illustrates the decision-making process during the synthesis, highlighting critical control points to avoid common pitfalls like elimination.

Workflow Start Start: Methyl 2-Bromotetradecanoate Reaction Add NaOMe/MeOH (0°C) Start->Reaction Check TLC Check (12h) Reaction->Check Check->Reaction Incomplete (Add more time/base) Elimination By-product: Alkene formed? (High Rf spot) Check->Elimination Complete Purify Flash Chromatography (Sep. Alkene from Methoxy) Elimination->Purify Yes (Impure) Hydrolysis Saponification (KOH/EtOH) Elimination->Hydrolysis No (Clean) Purify->Hydrolysis Final Final Product: 2-Methoxytetradecanoic Acid Hydrolysis->Final

Figure 2: Reaction workflow and troubleshooting logic for the nucleophilic substitution step.

Scientific Grounding & References

The protocol described above integrates the classical Hell-Volhard-Zelinsky halogenation with Williamson ether synthesis principles. While direct methylation of 2-hydroxy fatty acids (using NaH/MeI) is an alternative used in total synthesis of marine products (Carballeira et al.), the


-bromo route remains the industrial standard for scalability.

Key Mechanistic Insights:

  • Regioselectivity: The

    
    -position is activated by the carbonyl group, allowing selective bromination via the enol intermediate.
    
  • Suppression of Elimination: Using Methanol as the solvent (rather than aprotic polar solvents) and controlling temperature at 0°C–RT minimizes the formation of the

    
    -unsaturated ester, which is the thermodynamic product.
    
References
  • Carballeira, N. M., et al. (2003). The first total synthesis of the marine fatty acid (+/-)-2-methoxy-13-methyltetradecanoic acid: a cytotoxic fatty acid to leukemia cells.[2] Lipids.[3][4]

  • Carballeira, N. M., & Cruz, H. (1998). Synthesis of the 2-methoxylated fatty acids... (General protocols for 2-methoxy fatty acid synthesis via 2-hydroxy intermediates).

  • BenchChem Technical Guides. (2025). Synthesis and Discovery of 2-Methoxyacetic Acid (Foundational Williamson ether protocols).

  • AOCS Lipid Library. Preparation of Ester Derivatives of Fatty Acids. (Standard protocols for fatty acid derivatization and artifact avoidance).

Sources

Application

Optimized GC-MS Derivatization Protocols for 2-Methoxytetradecanoic Acid Detection

Application Note: 2-MTA-01 Abstract 2-Methoxytetradecanoic acid (2-MTA) is a rare, biologically significant -substituted fatty acid often associated with specific bacterial lipids (e.g., Mycobacterium species) and marine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-MTA-01

Abstract

2-Methoxytetradecanoic acid (2-MTA) is a rare, biologically significant


-substituted fatty acid often associated with specific bacterial lipids (e.g., Mycobacterium species) and marine sponge metabolites. Unlike standard fatty acids, the methoxy group at the 

-position (C2) introduces steric hindrance and alters the electron density around the carboxyl group, necessitating tailored derivatization strategies for Gas Chromatography-Mass Spectrometry (GC-MS). This guide details two validated protocols: Acid-Catalyzed Methylation (FAME) for robust quantification and Silylation (TMS) for comprehensive metabolic profiling, complete with mechanistic insights and mass spectral interpretation guides.

Introduction & Chemical Challenges

The Analyte
  • IUPAC Name: 2-Methoxytetradecanoic acid

  • Formula:

    
    
    
  • Molecular Weight: 258.4 g/mol

  • Key Structural Feature: The methoxy group (

    
    ) at C2.
    
The Analytical Challenge

Direct GC analysis of free fatty acids (FFAs) is prone to peak tailing and adsorption due to the polar carboxyl group.[1] While standard fatty acids are easily converted to Fatty Acid Methyl Esters (FAMEs), the


-methoxy group in 2-MTA presents unique challenges:
  • Steric Hindrance: The C2 substituent can retard the kinetics of esterification compared to straight-chain analogs.

  • Base Sensitivity: While less sensitive than

    
    -hydroxy acids, strong alkaline conditions can sometimes lead to side reactions. Therefore, acid-catalyzed esterification  is the gold standard.
    
  • Fragmentation: The methoxy group alters the classic McLafferty rearrangement seen in standard FAMEs, requiring specific mass spectral knowledge for identification.

Experimental Workflow

The following diagram outlines the decision matrix and workflow for analyzing 2-MTA.

G Sample Lipid Extract / Biological Sample Choice Select Derivatization Method Sample->Choice MethodA Method A: Acid-Catalyzed Methylation (Targeted Quantification) Choice->MethodA High Stability MethodB Method B: Silylation (TMS) (Broad Profiling) Choice->MethodB Rapid / OH-groups present ProcessA Reagent: 14% BF3-MeOH Temp: 70°C, 30 min Extract: Hexane MethodA->ProcessA ProcessB Reagent: BSTFA + 1% TMCS Temp: 60°C, 30 min Direct Injection MethodB->ProcessB GCMS GC-MS Analysis (DB-5ms Column) ProcessA->GCMS ProcessB->GCMS Data Data Interpretation (FAME vs. TMS Spectra) GCMS->Data

Figure 1: Decision matrix for 2-MTA derivatization.[2] Method A is preferred for stability; Method B is used when analyzing mixtures containing other labile hydroxylated lipids.

Protocol A: Acid-Catalyzed Methylation (Gold Standard)

This method converts 2-MTA into its methyl ester (2-methoxy-FAME). It is preferred for its high yield and the stability of the resulting derivative.

Reagents
  • Derivatizing Agent: Boron Trifluoride (

    
    ) in Methanol (14% w/v) OR Methanolic HCl (3N).
    
  • Solvent: Toluene or Benzene (solubilizer for long chains).

  • Extraction Solvent: n-Hexane (HPLC Grade).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Step-by-Step Procedure
  • Solubilization: Dissolve the dried lipid extract (containing approx. 1-5 mg total lipid) in 0.5 mL of Toluene .

    • Why: Toluene ensures the non-polar long chain (

      
      ) remains in solution during the reaction, preventing incomplete derivatization.
      
  • Addition: Add 1.0 mL of

    
    -Methanol  reagent. Cap the vial tightly with a Teflon-lined cap.
    
  • Reaction: Heat at 70°C for 30 minutes in a heating block.

    • Critical: Do not exceed 100°C. While standard FAMEs withstand boiling,

      
      -substituted acids can degrade or racemize at excessive temperatures.
      
  • Quenching: Cool to room temperature. Add 1.0 mL of distilled water to stop the reaction.

  • Extraction: Add 2.0 mL of n-Hexane . Vortex vigorously for 1 minute. Centrifuge at 2000 rpm for 3 minutes to separate phases.

  • Recovery: Transfer the upper (organic) layer to a clean vial containing a small spatula tip of anhydrous

    
     to remove residual water.
    
  • Final Prep: Transfer the dry hexane layer to a GC vial.

Protocol B: Silylation (TMS Derivatization)

Use this method if you are profiling the sample for other metabolites (sugars, sterols) simultaneously, or if you wish to confirm the molecular weight via a different fragmentation pattern.

Reagents
  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

  • Solvent: Pyridine (anhydrous).

Step-by-Step Procedure
  • Drying: Ensure the sample is completely dry (use nitrogen blow-down). Any moisture will destroy the reagent.

  • Solubilization: Add 50

    
    L of anhydrous Pyridine .
    
  • Derivatization: Add 50

    
    L of BSTFA + 1% TMCS .
    
  • Reaction: Incubate at 60°C for 30 minutes .

  • Injection: Inject directly into the GC-MS (or dilute with dry hexane if concentration is too high).

    • Caution: Silylated derivatives are hydrolytically unstable. Analyze within 24 hours.

GC-MS Configuration & Parameters

To ensure separation of the 2-methoxy derivative from potential interfering isomers (like 3-methoxy or standard C15 fatty acids), a non-polar 5% phenyl column is recommended.

ParameterSettingRationale
Column DB-5ms (or equivalent), 30m x 0.25mm x 0.25

m
Standard non-polar phase provides boiling-point separation and excellent inertness.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Inlet Splitless (1 min purge), 250°CMaximizes sensitivity for trace detection.
Oven Program 100°C (1 min hold)

20°C/min to 200°C

4°C/min to 280°C (5 min hold)
The slow ramp (4°C/min) around the elution temp of C14-C16 FAMEs ensures resolution of the

-methoxy peak.
Transfer Line 280°CPrevents condensation of high-boiling lipids.
Ionization Electron Impact (EI), 70 eVStandard library matching energy.
Scan Range m/z 50 - 450Covers the molecular ion and low-mass fragments.

Data Interpretation & Validation

Mass Spectral Logic (FAME Derivative)

Identifying 2-methoxytetradecanoic acid methyl ester (


, MW 272) requires looking for specific fragmentation patterns that differ from unsubstituted FAMEs.
  • Molecular Ion (

    
    ): m/z 272 . (Usually discernible, unlike aliphatic alcohols).
    
  • Base Peak / Characteristic Fragment:

    • Standard FAMEs (e.g., Methyl Myristate) show a base peak at m/z 74 (McLafferty rearrangement).

    • 2-Methoxy FAMEs: The presence of the methoxy group at C2 suppresses the standard m/z 74 ion. Instead, look for:

      • m/z 75 or m/z 88 : Rearrangement ions specific to

        
        -substituted esters.
        
      • [M-59] (

        
        ): m/z 213 . Cleavage alpha to the carbonyl is favored by the methoxy group.
        
      • [M-32] (

        
        ): m/z 240 . Loss of methanol.
        
  • Retention Time: The 2-methoxy derivative will elute slightly later than the corresponding straight-chain methyl tetradecanoate (C14:0) but earlier than methyl pentadecanoate (C15:0) on a non-polar column due to increased polarity.

Validation Criteria

To ensure the protocol is working:

  • Linearity: Construct a calibration curve using Methyl 2-hydroxytetradecanoate (as a surrogate if 2-methoxy standard is unavailable) or custom synthesized standard.

    
     should be > 0.99.
    
  • Blank Check: Inject a reagent blank (

    
     + Toluene) to ensure no contamination from plasticizers (phthalates often appear at m/z 149).
    

References

  • Christie, W. W. (1998).[3] Gas chromatography-mass spectrometry methods for structural analysis of fatty acids. Lipids, 33(4), 343-353.[3]

  • AOCS Official Method Ce 2-66 . (Reapproved 2017).[4] Preparation of Methyl Esters of Fatty Acids. American Oil Chemists' Society.

  • Ryhage, R., & Stenhagen, E. (1960). Mass Spectrometry in Lipid Research. Journal of Lipid Research. (Foundational text on FAME fragmentation).

  • The Lipid Web (Christie, W.W.) . Mass Spectrometry of Fatty Acid Derivatives. (Authoritative online resource for lipid mass spectra).

Sources

Method

Application Note: A Robust In Vitro Assay for Characterizing N-Myristoyltransferase Inhibition by 2-Methoxytetradecanoic Acid

Introduction: The Critical Role of N-Myristoyltransferase in Cellular Signaling and Disease N-myristoyltransferase (NMT) is a vital eukaryotic enzyme responsible for the co- and post-translational covalent attachment of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Myristoyltransferase in Cellular Signaling and Disease

N-myristoyltransferase (NMT) is a vital eukaryotic enzyme responsible for the co- and post-translational covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide array of proteins.[1][2][3][4] This lipid modification, known as N-myristoylation, is crucial for mediating protein-membrane interactions, subcellular localization, and signal transduction cascades.[1][3][5] The client proteins of NMT are implicated in numerous fundamental cellular processes, including cell growth, differentiation, and apoptosis.[4] Consequently, the dysregulation of NMT activity has been linked to the pathophysiology of several human diseases, including various cancers, and viral and parasitic infections, making it an attractive therapeutic target for drug discovery.[2][3][6][7][8] The development of potent and selective NMT inhibitors, therefore, represents a promising avenue for novel therapeutic interventions.[8][9]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable in vitro assay to characterize the inhibitory potential of fatty acid analogs, using 2-Methoxytetradecanoic acid as a model compound, against human N-myristoyltransferase.

Scientific Underpinnings: The Mechanism of NMT and its Inhibition by Fatty Acid Analogs

N-myristoyltransferase catalyzes the transfer of the myristoyl group from myristoyl-Coenzyme A (myristoyl-CoA) to the N-terminal glycine of a substrate peptide or protein.[1][5] The reaction proceeds via an ordered Bi-Bi kinetic mechanism, where myristoyl-CoA binds to the enzyme first, inducing a conformational change that facilitates the binding of the peptide substrate.[10] Following the nucleophilic attack of the peptide's N-terminal glycine amine on the myristoyl-CoA thioester carbonyl, myristoylated peptide and Coenzyme A (CoA) are released.[10]

2-Methoxytetradecanoic acid, a synthetic fatty acid analog, is hypothesized to act as a competitive inhibitor of NMT by mimicking the natural substrate, myristic acid. To be utilized by the enzyme, it must first be converted to its CoA thioester, 2-methoxytetradecanoyl-CoA. This analog then competes with the endogenous myristoyl-CoA for binding to the active site of NMT. The introduction of a methoxy group at the 2-position of the fatty acid chain is expected to interfere with the precise molecular interactions required for efficient catalysis, thereby inhibiting the myristoylation of substrate proteins. The study of such analogs is crucial for understanding the substrate specificity of NMT and for the rational design of novel inhibitors.[1][11]

Experimental Workflow: A Fluorescence-Based Assay for NMT Inhibition

To circumvent the safety and disposal concerns associated with traditional radiometric assays, this protocol details a sensitive, continuous, fluorescence-based assay. This method monitors the enzymatic release of Coenzyme A (CoA) in real-time, which reacts with the thiol-reactive probe 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM) to produce a fluorescent adduct.[1][12] The rate of increase in fluorescence is directly proportional to the NMT activity.

NMT_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Assay Buffer, NMT Enzyme, Myristoyl-CoA, Peptide Substrate, CPM Probe, and 2-MT Inhibitor Stocks Mix Combine NMT, Assay Buffer, and varying concentrations of 2-MT. Incubate. Reagents->Mix Initiate Initiate reaction by adding Myristoyl-CoA and Peptide Substrate/CPM mix. Mix->Initiate Measure Measure fluorescence kinetically (e.g., every minute for 30 min) Ex: 380 nm, Em: 470 nm Initiate->Measure Plot Plot initial reaction rates vs. 2-MT concentration. Measure->Plot Calculate Calculate IC50 value using non-linear regression. Plot->Calculate

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the alpha-methoxylation of myristic acid

To: User From: Senior Application Scientist, Chemical Process Optimization Subject: Technical Support: Optimizing Yield in -Methoxylation of Myristic Acid Executive Summary Direct -methoxylation of non-activated fatty ac...

Author: BenchChem Technical Support Team. Date: February 2026

To: User From: Senior Application Scientist, Chemical Process Optimization Subject: Technical Support: Optimizing Yield in


-Methoxylation of Myristic Acid 

Executive Summary

Direct


-methoxylation of non-activated fatty acids like myristic acid (

) is chemically challenging due to the high

of the

-protons (

in esters) and the lipophilic nature of the substrate.

While electrochemical methods (Shono oxidation) are popular for amides, they often lead to decarboxylation (Kolbe electrolysis) when applied to free fatty acids. Therefore, for high-yield synthesis of


-methoxymyristic acid  (or its methyl ester), the most robust protocol involves a Two-Step Activation Sequence : 

-Bromination followed by Nucleophilic Substitution.

This guide details the optimized Hell-Volhard-Zelinsky (HVZ) Modification for scale and yield, alongside a modern Hypervalent Iodine route for high-value, small-scale synthesis.

Module 1: Critical Decision Matrix

Before starting, diagnose your specific yield constraints using this logic flow.

OptimizationLogic Start Start: Low Yield in alpha-Methoxylation Substrate Current Substrate Form? Start->Substrate Acid Free Myristic Acid Substrate->Acid If Acid Ester Methyl Myristate Substrate->Ester If Ester Issue1 Issue: Decarboxylation (C13 Product formed) Acid->Issue1 Direct Electro-oxidation? Method1 Route A: Modified HVZ (High Scalability) Ester->Method1 Large Scale Method2 Route B: Hypervalent Iodine (High Selectivity) Ester->Method2 Small Scale / Lab Issue2 Issue: Elimination (Alpha-Beta Unsaturation) Method1->Issue2 Common Pitfall Sol1 Fix: Switch from Electro-oxidation to Chemical Bromination Issue1->Sol1 Sol2 Fix: Lower Temp (<5°C) Increase MeOH Concentration Issue2->Sol2 Sol1->Method1

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate and observed side-products.

Module 2: The "Gold Standard" Protocol (Modified HVZ)

This method is the industrial standard for yield (>85%). It relies on activating the


-carbon via bromination, then displacing the bromide with methoxide.

Mechanism:



Step-by-Step Optimization Guide
StepReagent/ConditionCritical Parameter for YieldWhy? (Causality)
1. Activation

(0.1 eq),

(1.2 eq)
Anhydrous Conditions Water hydrolyzes the acyl bromide intermediate, stopping the enolization required for bromination.
2. Bromination

, 4 hrs
Temperature Control Too low: Incomplete reaction. Too high: Di-bromination or chain degradation.
3. Quenching Dry Methanol (Excess)Slow Addition at

Exothermic reaction. Rapid addition causes local overheating and loss of product via evaporation/decomposition.
4. Substitution

(1.5 eq) in MeOH
Temperature <

CRITICAL: Higher temperatures favor

elimination, forming the

-unsaturated ester (yield killer).
Detailed Protocol for Step 4 (The Yield-Critical Step)

Most users fail here due to competing elimination reactions.

  • Dissolve Methyl

    
    -bromo myristate  in anhydrous THF/MeOH (1:1 ratio). The THF helps solubilize the long lipophilic chain.
    
  • Cool the solution to

    
      in an ice/salt bath.
    
  • Add Sodium Methoxide (NaOMe) solution (25% in MeOH) dropwise over 30 minutes.

  • Monitor: Do not let the internal temperature rise above

    
    .
    
  • Quench: Once TLC shows consumption of starting material, quench immediately with dilute acetic acid to neutralize the base. Prolonged exposure to base allows ester hydrolysis.

Module 3: The "Modern" Protocol (Hypervalent Iodine)

For laboratories avoiding elemental bromine, this route uses Iodosobenzene Diacetate (PIDA) to functionalize the silyl enol ether of methyl myristate.

Pre-requisite: Convert Methyl Myristate to its Silyl Ketene Acetal (SKA) using


.
Protocol
  • Substrate: Silyl Ketene Acetal of Methyl Myristate.

  • Oxidant:

    
     (1.1 eq) in Methanol.
    
  • Catalyst:

    
     (catalytic).
    
  • Reaction: Stir at

    
     then warm to RT.
    
  • Mechanism: The hypervalent iodine activates the double bond, methanol attacks the

    
    -carbon, and the iodine leaving group departs.
    

Yield Advantage: This method virtually eliminates the "elimination" side product seen in the HVZ route. Yield Disadvantage: Requires strict anhydrous conditions and cryogenic handling (


 step).

Module 4: Troubleshooting & FAQs

Q1: I am seeing a product with mass [M-14] or [M-32]. What happened?

  • Diagnosis: You likely attempted direct electrochemical oxidation of the free acid.

  • Cause: This is the Kolbe Electrolysis pathway. The carboxyl radical decarboxylates (

    
    ). The resulting radical reacts with methanol to form the methyl ether (
    
    
    
    ), effectively shortening your carbon chain by one.
  • Solution: Use the Methyl Ester substrate, not the free acid. If you must use electrochemistry, use a Graphite Anode (favors carbocation/Hofer-Moest pathway) but be aware that substitution at the

    
    -position is difficult to control without a directing group.
    

Q2: My yield is low (40%) and I see a UV-active side product.

  • Diagnosis: You formed the

    
    -unsaturated ester (
    
    
    
    -2-tetradecenoate).
  • Cause: During the substitution step (Step 4 in Module 2), the methoxide acted as a base (removing a proton) rather than a nucleophile (attacking the carbon). This is an

    
     elimination.
    
  • Correction:

    • Lower the temperature to

      
       or 
      
      
      
      . Substitution (
      
      
      ) is less sensitive to temperature drops than Elimination (
      
      
      ).
    • Solvent Switch: Increase the polarity. Use pure Methanol if solubility permits, or a MeOH/DMF mixture. Polar solvents stabilize the transition state for substitution.

Q3: The myristic acid won't dissolve in the reaction mixture.

  • Solution: Myristic acid is highly lipophilic.

    • For HVZ : The reaction is neat (no solvent) or in

      
       (outdated). Use 1,2-dichloroethane  if a solvent is needed.
      
    • For Substitution : Pure methanol is often a poor solvent for the C14 bromo-ester. Use a co-solvent system of Methanol/THF (2:1) to ensure the substrate is in the same phase as the methoxide.

References

  • Hell-Volhard-Zelinsky Reaction Mechanism & Optimiz

    • Source: Master Organic Chemistry. "The Hell-Volhard-Zelinsky Reaction."[1][2][3][4]

    • URL:[Link]

  • Hypervalent Iodine in

    
    -Functionalization 
    
    • Source: Organic Chemistry Portal. "Hypervalent Iodine Compounds."
    • URL:[Link]

  • Preparation of F

    • Source: AOCS Lipid Library.[5] "Preparation of Ester Derivatives of Fatty Acids."

    • URL:[Link]

  • Electrochemical Decarboxyl

    • Source: ResearchGate / Organic Chemistry Frontiers.
    • URL:[Link]

Sources

Optimization

Stabilization of 2-Methoxytetradecanoic acid samples for long-term storage

Technical Support Center: 2-Methoxytetradecanoic Acid (2-MTA) Stability & Storage Ticket ID: #STAB-2MTA-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Methoxytetradecanoic Acid (2-MTA) Stability & Storage

Ticket ID: #STAB-2MTA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Long-term stabilization protocols for 2-Methoxytetradecanoic acid

Executive Summary

2-Methoxytetradecanoic acid (2-MTA) is a synthetic fatty acid analog, structurally derived from myristic acid (C14:0) with a methoxy group at the


-carbon.[1] While saturated fatty acids are generally resistant to autoxidation, the introduction of the ether linkage at the C2 position creates a specific vulnerability to radical formation and hygroscopic clumping.

This guide replaces generic "store at -20°C" advice with a mechanistic preservation strategy designed to maintain >99% purity over 24+ months.

Module 1: Critical Storage Parameters

The stability of 2-MTA relies on controlling three thermodynamic stressors: Oxygen , Moisture , and Container Interaction .

The Container Physics
  • Protocol: ALWAYS use borosilicate glass vials with Teflon-lined caps.

  • The Science: Lipids and fatty acid analogs exhibit high lipophilicity. They will physically partition into polypropylene (plastic) tubes, leading to significant concentration loss over time. Furthermore, plasticizers (phthalates) from standard tubes can leach into the sample, appearing as "ghost peaks" in LC-MS analysis.

The Atmosphere (Inert Gas Overlay)
  • Protocol: Never store 2-MTA in ambient air. Flush with Argon (preferred) or Nitrogen before sealing.

  • The Science: Argon is heavier than air and forms a "blanket" over the sample, physically displacing oxygen. Nitrogen is lighter and mixes with air, requiring a more vigorous flush to be effective.

The Solvent Paradox
  • Protocol: Store as a dry powder for maximum stability. If solution storage is required, use Ethanol for short-term (<1 month) or DMSO for long-term, but never store in chloroform/methanol at -20°C for extended periods (evaporation changes concentration).

Module 2: Storage Decision Tree (Visualization)

The following workflow illustrates the decision logic for processing incoming 2-MTA samples.

StorageWorkflow Start Incoming 2-MTA Sample FormCheck Is it Powder or Solution? Start->FormCheck Powder Powder Form FormCheck->Powder Solution Solution Form FormCheck->Solution ActionPowder 1. Flush with Argon 2. Seal with Parafilm 3. Store at -20°C Powder->ActionPowder UsageCheck Immediate Use? Solution->UsageCheck FinalStore Long-Term Storage (-20°C to -80°C) ActionPowder->FinalStore Aliquot Aliquot into Glass Vials (Avoid Freeze-Thaw) UsageCheck->Aliquot Yes Evap Evaporate Solvent (N2 Stream) UsageCheck->Evap No (Long Term) Aliquot->FinalStore Evap->ActionPowder

Figure 1: Decision matrix for stabilizing 2-MTA upon receipt. Note the priority on returning to powder form for indefinite storage.

Module 3: Troubleshooting Guide

Symptom: Sample appears yellow or discolored.

  • Diagnosis: Oxidative Degradation. While the C14 chain is saturated, the ether oxygen at the C2 position can facilitate the formation of peroxides under light exposure or high O2 tension.

  • Corrective Action: Check purity via TLC or LC-MS. If yellowing is significant, the sample is compromised. For future prevention, wrap vials in aluminum foil to block photodegradation.

Symptom: "Oily droplets" visible in aqueous buffer.

  • Diagnosis: Solubility Crash. 2-MTA is a fatty acid. It is insoluble in water.

  • Corrective Action: Ensure you are creating a "working solution" by dissolving the lipid in DMSO or Ethanol first, then diluting into the buffer while vortexing. Keep the final organic solvent concentration <1% to avoid toxicity, but high enough to maintain solubility.

Symptom: Molar concentration seems lower than calculated after storage.

  • Diagnosis: Sorption or Evaporation.

    • Sorption: You likely stored the sample in a plastic tube; the lipid migrated into the plastic.

    • Evaporation: If stored in ethanol/methanol, the solvent evaporated through the cap threads, leaving a concentrated residue that wasn't fully re-suspended.

  • Corrective Action: Switch to glass vials. If solvent evaporation occurred, dry the sample completely under nitrogen and re-weigh/re-dissolve to establish a new accurate concentration.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I store 2-MTA in DMSO at -20°C? A: Yes, but with a caveat. DMSO freezes at 19°C. Storing it at -20°C means the solution is solid.[2] Repeated freeze-thaw cycles can cause precipitation of the fatty acid from the DMSO matrix or introduce water (DMSO is hygroscopic) upon thawing.

  • Recommendation: Use single-use aliquots. Thaw once, use, and discard the remainder.

Q: My protocol requires solubilizing 2-MTA for cell culture. What is the max solubility? A:

Solvent Estimated Max Solubility Notes
DMSO ~15-20 mg/mL Best for cell culture stocks.
Ethanol ~20-25 mg/mL Evaporates easily; check volume frequently.

| PBS (Buffer) | < 0.1 mg/mL | Requires carrier (e.g., BSA) for stability. |

Q: How do I handle the hygroscopic nature of the powder? A: The methoxy group increases polarity compared to myristic acid, making it slightly more prone to clumping.

  • Protocol: Allow the vial to equilibrate to room temperature before opening. This prevents atmospheric moisture from condensing on the cold lipid powder.

Module 5: Mechanistic Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.

Degradation MTA 2-MTA (Intact) Radical Free Radical Formation (Alpha-Carbon) MTA->Radical Activation Light UV Light / Heat Light->Radical Oxygen Atmospheric O2 Oxygen->Radical Peroxide Peroxide Species Radical->Peroxide Oxidation Cleavage Chain Cleavage (Rancidity) Peroxide->Cleavage Decomposition

Figure 2: The oxidative pathway. Note that the alpha-methoxy site is the kinetic "weak link" relative to the saturated tail.

References

  • Authority: Establishes the industry standard for inert gas flushing and glass vs. plastic storage.
  • Avanti Polar Lipids. (n.d.). Storage and Handling of Lipids.[3][4][5] Retrieved from [Link]

    • Authority: Defines the -20°C standard and oxidation mechanisms for f
  • Christie, W. W. (1993). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis.[6] The Oily Press. Retrieved from [Link]

    • Authority: Provides chemical context on the stability of fatty acid derivatives and esterification risks.[6]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Reproducibility in 2-Methoxytetradecanoic Acid Uptake Assays

Welcome to the technical support center for 2-Methoxytetradecanoic acid (2-OMT) uptake assays. As a Senior Application Scientist, I understand that achieving reproducible results is paramount for advancing your research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Methoxytetradecanoic acid (2-OMT) uptake assays. As a Senior Application Scientist, I understand that achieving reproducible results is paramount for advancing your research. This guide is designed to address common challenges encountered during cellular uptake experiments, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

The uptake of fatty acids into cells is a critical process in metabolism, and its dysregulation is linked to numerous diseases, including metabolic disorders and cancer.[1][2][3] Assays measuring the uptake of fatty acid analogs like 2-OMT are therefore vital tools. However, these assays can be sensitive to subtle variations in experimental conditions, leading to frustrating irreproducibility.[4][5] This guide will walk you through a logical troubleshooting process, from foundational checks to advanced mechanistic considerations.

Part 1: Foundational Questions & Pre-Assay Checks

Inconsistent results often stem from overlooking basic experimental parameters. Before questioning the biological hypothesis, it's crucial to validate the assay system itself.

FAQ: Why is my negative control (no cells or inhibitor-treated cells) showing a high background signal?

A high background signal can mask the true biological effect, leading to a poor signal-to-noise ratio. This issue often points to problems with the fluorescent probe or incomplete washing.

Underlying Causes and Solutions:

  • Incomplete Removal of Extracellular Probe: The most common cause is residual fluorescent fatty acid analog remaining outside the cells after the uptake period. Washing steps must be thorough yet gentle to avoid dislodging adherent cells.[1]

    • Solution: Increase the number of wash steps (e.g., from two to three times) or the volume of wash buffer.[1] Ensure complete aspiration of the buffer between washes without disturbing the cell monolayer.

  • Probe Aggregation or Precipitation: 2-OMT, like other long-chain fatty acids, has limited aqueous solubility.[6] If not properly solubilized, it can form fluorescent aggregates that settle on the plate bottom, leading to artificially high readings, especially in bottom-read plate readers.

    • Solution: Ensure the 2-OMT stock solution is fully dissolved in its solvent (e.g., DMSO) before diluting it into the assay buffer.[7] Visually inspect the final dye loading solution for any precipitates. Preparing this solution fresh for each experiment is highly recommended.[8]

  • Use of a Quenching Agent: Some commercial kits include a quenching buffer that extinguishes the fluorescence of the extracellular probe, eliminating the need for washing steps.[1][3][9] This can be a highly effective way to reduce background and improve reproducibility.[10]

FAQ: What is the optimal cell seeding density and how do I determine it?

Cell density is a critical variable that affects metabolic activity, cell health, and ultimately, uptake rates.[11][12] Both under- and over-confluent monolayers can lead to artifactual results.[13][14]

Causality:

  • Too Low Density: Cells may be in a proliferative state with altered metabolic profiles. The total signal may be too low to distinguish from background.[12]

  • Too High Density (Over-confluence): Cells may experience contact inhibition, nutrient depletion, and changes in transporter expression, leading to reduced and more variable uptake.[12][13]

Protocol for Optimizing Cell Seeding Density:

  • Plate a Range of Densities: In a 96-well plate, seed your cells at various densities (e.g., from 5,000 to 100,000 cells/well).[2]

  • Incubate: Allow cells to adhere and grow for the same period you would in your main experiment (e.g., 24-48 hours).

  • Perform the Uptake Assay: Run your standard 2-OMT uptake protocol on all wells.

  • Analyze the Results: Plot the fluorescence signal against the number of cells seeded.

  • Determine the Optimal Range: Identify the density range that provides a robust signal and where the signal is linearly proportional to the cell number. This linear range represents the ideal window for your assay.[12] Healthy, viable cells are crucial for relevant data.[13]

Seeding DensityCell ConfluencySignal IntensityLinearityRecommendation
Low< 50%Low, high variancePoorAvoid
Optimal 70-90% High, low variance Good Use this range
High> 95% (Over-confluent)Signal plateaus or dropsPoorAvoid

Part 2: Common Assay-Related Issues

Once the foundational parameters are set, variability can still arise from the assay procedure itself.

FAQ: I'm seeing high well-to-well variability within the same experimental group. What are the likely causes?

High variance obscures real differences between your test conditions and is a major source of irreproducibility.

Underlying Causes and Solutions:

  • Inconsistent Pipetting: Small errors in pipetting volumes of the fatty acid solution or wash buffers can lead to significant differences in signal.[15]

    • Solution: Use calibrated pipettes. When adding the fatty acid dye loading solution, use a multichannel pipette to add the solution to all wells simultaneously and ensure an equal start time for the uptake process.[16]

  • Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation and temperature fluctuations, which can alter cell growth and uptake.[17]

    • Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.

  • Incomplete Solubilization of Compounds: If testing inhibitors or enhancers, poor solubility can lead to inconsistent concentrations across wells.[7]

    • Solution: Pre-dilute compounds in a small volume of media before adding them to the wells to prevent precipitation upon contact with the larger volume of aqueous media.[7] Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells, including controls, as it can be toxic to cells.[6][17]

FAQ: My signal-to-background ratio is too low. How can I improve it?

A low signal-to-background ratio makes it difficult to detect modest but biologically significant changes in uptake.

Underlying Causes and Solutions:

  • Suboptimal Incubation Time: The uptake of fatty acids is a time-dependent process.[18] Too short an incubation may not allow for sufficient accumulation of the probe, while too long an incubation can lead to saturation or probe metabolism.

    • Solution: Perform a time-course experiment. Measure uptake at several time points (e.g., 5, 15, 30, 60 minutes) to identify the time point that gives the optimal signal before reaching a plateau.[8]

  • Serum Starvation: Serum contains abundant fatty acids and albumin, which will compete with 2-OMT for uptake and binding, thereby reducing the signal.[19][20]

    • Solution: Wash cells with serum-free medium and then incubate them in serum-free medium for at least one hour prior to adding the 2-OMT solution.[1][2][16] This depletes endogenous fatty acids and enhances the uptake of the fluorescent probe.

  • Incorrect Plate Reader Settings: Using non-optimal excitation/emission wavelengths or incorrect read modes can significantly reduce the detected signal.

    • Solution: Use a black, clear-bottom plate for fluorescent assays to minimize crosstalk and background.[2][8] Ensure the plate reader is set to the correct wavelengths for your probe (many fatty acid analogs use Ex/Em ≈ 485/515 nm) and use a bottom-read mode for adherent cells.[8][21][22]

Part 3: Advanced Troubleshooting & Mechanistic Insights

Understanding the biological context of your assay can resolve more complex issues.

FAQ: How does serum albumin in the media affect my uptake results?

Serum albumin is the primary carrier of long-chain fatty acids in circulation.[19][20] Its presence or absence in your assay buffer is not a trivial detail; it fundamentally changes the mechanism of uptake.

Scientific Context:

  • Albumin-Free Conditions: In the absence of albumin, 2-OMT uptake will be primarily driven by the concentration of the free (unbound) fatty acid. This condition favors the study of passive diffusion and the initial rate of transport across the membrane.

  • Presence of Albumin (e.g., BSA-conjugated 2-OMT): When complexed with Bovine Serum Albumin (BSA), 2-OMT is delivered to the cell surface in a more physiologically relevant manner.[6] Albumin itself can interact directly with the cell surface, potentially facilitating uptake via specific albumin-binding proteins and fatty acid transporters.[19][20] This can lead to a saturable uptake process.[19][20]

Troubleshooting Implications: If you observe inconsistent results between batches of media or different experiments, check the source and concentration of albumin. For maximal reproducibility, use a fatty acid-free BSA to create a defined 2-OMT:BSA complex. This ensures that the concentration of available fatty acid is consistent and not influenced by endogenous lipids bound to standard BSA.[23]

dot

FattyAcidUptakePathways cluster_extracellular Extracellular Space cluster_membrane cluster_intracellular Intracellular Space Free_FA Free 2-OMT Diffusion Passive Diffusion Free_FA->Diffusion Concentration Gradient Albumin_FA Albumin-Bound 2-OMT Albumin_FA->Free_FA Dissociation Transporter Protein-Mediated Transport (e.g., FATP, CD36) Albumin_FA->Transporter Receptor Interaction Membrane Intracellular_FA Intracellular 2-OMT Diffusion->Intracellular_FA Transporter->Intracellular_FA

Caption: Potential cellular uptake pathways for 2-OMT.

Part 4: Standard Operating Procedure (SOP) for a Reproducible Fluorescent Uptake Assay

This protocol integrates best practices to maximize reproducibility. It assumes the use of a fluorescent 2-OMT analog.

dot

AssayWorkflow A 1. Cell Seeding Plate cells at optimal density (70-90% confluency) in a 96-well black, clear-bottom plate. B 2. Serum Starvation Wash 2x with serum-free medium. Incubate in serum-free medium for 1-2 hours at 37°C. A->B C 3. Compound Incubation (Optional) Add inhibitors/enhancers. Incubate for desired time. B->C D 4. Probe Addition Add freshly prepared 2-OMT dye loading solution to all wells simultaneously. B->D If no compound C->D If applicable E 5. Uptake Incubation Incubate for optimized time (e.g., 15-30 min) at 37°C, protected from light. D->E F 6. Stop Uptake & Wash Place plate on ice. Aspirate & wash 3x with ice-cold wash buffer (+/- quenching agent). E->F G 7. Read Plate Read fluorescence on a plate reader (bottom-read mode). Ex/Em appropriate for probe. F->G

Caption: Standard workflow for a 2-OMT uptake assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density to achieve 70-90% confluency at the time of the assay.[14][16] Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: Gently aspirate the growth medium. Wash cells twice with pre-warmed serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 1-2 hours at 37°C.[1][16]

  • Preparation of Solutions: During the starvation period, prepare the 2-OMT dye loading solution by diluting the stock in an appropriate assay buffer (e.g., HBSS). Protect the solution from light.[8] If using inhibitors, prepare them at 2x the final concentration in serum-free medium.

  • Compound Treatment: Aspirate the starvation medium. Add 50 µL of your test compound solution (or vehicle control) to the appropriate wells and incubate for the desired duration.

  • Initiate Uptake: Add 50 µL of the 2x 2-OMT dye loading solution to all wells. Using a multichannel pipette is recommended for consistency.[16]

  • Incubation: Incubate the plate at 37°C for the optimized duration (e.g., 15-30 minutes), protected from light.

  • Terminate Uptake: To stop the uptake, quickly aspirate the dye solution and immediately add 200 µL of ice-cold wash buffer.

  • Washing: Wash the cells a total of three times with ice-cold wash buffer, ensuring complete aspiration between each wash.[1]

  • Fluorescence Reading: After the final wash, add 100 µL of assay buffer to each well. Read the plate on a fluorescence microplate reader with bottom-read capabilities at the appropriate excitation and emission wavelengths.[8][21]

Part 5: Summary Tables for Quick Reference

Table 1: Troubleshooting Summary
IssuePotential CauseRecommended Solution
High Background Incomplete washing, Probe aggregationIncrease wash steps, use a quenching agent, prepare fresh dye solution.[1][9]
High Variability Inconsistent pipetting, Edge effectsUse multichannel pipette, do not use outer wells of the plate.[16]
Low Signal Suboptimal incubation time, Serum competitionPerform a time-course experiment, implement serum starvation step.[16][18]
Day-to-Day Irreproducibility Inconsistent cell health/passage number, Reagent instabilityUse cells within a consistent passage range, prepare fresh reagents daily.[13][15]
Table 2: Key Experimental Parameters for Optimization
ParameterImportanceRecommended Action
Cell Seeding Density Affects metabolism and signal linearityPerform a titration experiment to find the optimal density (70-90% confluency).[12][13]
Uptake Incubation Time Determines signal strength vs. saturationConduct a time-course experiment to find the linear uptake phase.[18]
Probe Concentration Affects signal and potential toxicityTitrate the 2-OMT concentration to find one that gives a robust signal without cytotoxicity.
Serum/Albumin Presence Alters uptake mechanism and rateDecide on a physiologically relevant condition (with or without BSA) and keep it consistent.[19][20]

By systematically addressing these common pitfalls and understanding the science behind each step, you can significantly enhance the reproducibility and reliability of your 2-Methoxytetradecanoic acid uptake assays.

References
  • Fatty Acid Uptake Assay Kit. (n.d.). Dojindo Molecular Technologies. Retrieved February 20, 2026, from [Link]

  • Ibrahima, A., et al. (2025, August 15). Quantification of Endothelial Fatty Acid Uptake using Fluorescent Fatty Acid Analogs. Journal of Visualized Experiments. Retrieved February 20, 2026, from [Link]

  • Fatty Acid Uptake Assay Kit UP07 manual. (n.d.). Dojindo Molecular Technologies. Retrieved February 20, 2026, from [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018, April 16). Biocompare. Retrieved February 20, 2026, from [Link]

  • Stahl, A., et al. (2006). Measurement of long-chain fatty acid uptake into adipocytes. PMC. Retrieved February 20, 2026, from [Link]

  • Trigatti, B. L., et al. (1995). A direct role for serum albumin in the cellular uptake of long-chain fatty acids. Biochemical Journal. Retrieved February 20, 2026, from [Link]

  • A direct role for serum albumin in the cellular uptake of long-chain fatty acids. (1995, May 15). Portland Press. Retrieved February 20, 2026, from [Link]

  • Optimization of seeding density and assay timing. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • QuantiChrom™ Fatty Acid Uptake Assay Kit. (n.d.). BioAssay Systems. Retrieved February 20, 2026, from [Link]

  • Liao, J., et al. (2005). Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research. Retrieved February 20, 2026, from [Link]

  • Vind, A. C., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports. Retrieved February 20, 2026, from [Link]

  • Considerations for Successful Cell Based Assays II: Cell Culture Conditions. (2012, January 11). Promega Connections. Retrieved February 20, 2026, from [Link]

  • Five ways to tackle the reproducibility crisis in biomedical research. (2016, September 13). EurekAlert!. Retrieved February 20, 2026, from [Link]

  • Troubleshooting. (n.d.). BioAssay Systems. Retrieved February 20, 2026, from [Link]

  • Protein binding characteristics of 2'-benzoyloxycinnamaldehyde. (2005, July 15). PubMed. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Guide: Purification Strategies for 2-Methoxytetradecanoic Acid (2-MTA)

Topic: Removing unreacted reagents from 2-Methoxytetradecanoic acid synthesis Content Type: Technical Support Center Guide Persona: Senior Application Scientist Executive Summary & Application Context 2-Methoxytetradecan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing unreacted reagents from 2-Methoxytetradecanoic acid synthesis Content Type: Technical Support Center Guide Persona: Senior Application Scientist

Executive Summary & Application Context

2-Methoxytetradecanoic acid (2-MTA) is a critical fatty acid analog, often utilized in drug discovery to study N-myristoylation processes or as a hydrophobicity mask in antifungal research.

The synthesis typically follows the Hell-Volhard-Zelinsky (HVZ) bromination followed by nucleophilic substitution with sodium methoxide (NaOMe).

  • The Problem: The reaction rarely goes to 100% conversion. The crude mixture often contains unreacted Myristic Acid (starting material), 2-Bromotetradecanoic acid (intermediate), and the target 2-MTA .

  • The Challenge: Separating two C14 fatty acids that differ only by a methoxy group (-OCH₃) vs. a proton (-H) is notoriously difficult due to their similar polarity and solubility profiles.

This guide outlines the "Gold Standard" purification workflow (via methyl esters) and a "Direct" method, addressing the specific removal of unreacted reagents.

Diagnostic: What is in your flask?

Before initiating purification, understand the species present.

ComponentSourceChemical NatureRemoval Strategy
2-MTA (Product) Target

-Methoxy Fatty Acid (pKa ~3.6)
Retain
Myristic Acid Unreacted SMFatty Acid (pKa ~4.9)Hardest to remove. Requires chromatography or esterification.
2-Bromotetradecanoic Acid Intermediate

-Halo Acid
Reactive.[1] Remove via hydrolysis or chromatography.
Sodium Methoxide ReagentStrong BaseQuench with dilute acid (HCl).
Methanol SolventPolar ProticRotary evaporation (azeotrope with toluene if needed).

Workflow Visualization

The following decision tree outlines the recommended purification logic based on your purity requirements.

PurificationLogic Start Crude Reaction Mixture (2-MTA + Myristic Acid + Salts) Quench Step 1: Acid Quench (1M HCl) & Phase Separation Start->Quench Decision Purity Requirement? Quench->Decision Direct Route A: Direct Silica Column (Difficult Separation) Decision->Direct Quick Screen (<90%) Ester Route B: Methyl Ester Conversion (Recommended) Decision->Ester Pharma Grade (>98%) Final Pure 2-MTA (>98%) Direct->Final Often co-elutes Chromatography Silica Chromatography (Hexane:EtOAc Gradient) Ester->Chromatography Distinct Rf values Hydrolysis Saponification (LiOH) & Recrystallization Chromatography->Hydrolysis Hydrolysis->Final

Figure 1: Decision logic for 2-MTA purification. Route B is strongly recommended for removal of unreacted myristic acid.

Protocol 1: The "Gold Standard" (Methyl Ester Route)

Why this works: The polarity difference between Methyl 2-methoxytetradecanoate and Methyl myristate is significantly larger than that of their free acid counterparts on silica gel.

Step A: Methylation
  • Dissolve the crude acid mixture in MeOH (0.5 M concentration).

  • Add catalytic H₂SO₄ (5 mol%) or Acetyl Chloride. Reflux for 2 hours.

  • Workup: Remove MeOH in vacuo. Dilute with Hexanes/EtOAc (9:1). Wash with saturated NaHCO₃ to remove mineral acids. Dry over Na₂SO₄.[2]

Step B: Chromatographic Separation
  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 98:2

    
     90:10).
    
  • Visualization: Staining with Phosphomolybdic Acid (PMA) or Ceric Ammonium Molybdate (CAM) is required (UV is weak for these species).

  • Result: The non-polar Methyl Myristate elutes first. The Methyl 2-methoxytetradecanoate (slightly more polar due to the ether oxygen) elutes second.

Step C: Hydrolysis (Returning to the Acid)
  • Dissolve the pure ester in THF:Water (3:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 4 hours.

  • Acidify: Carefully adjust pH to ~2 with 1M HCl.

  • Extract: Extract with EtOAc (

    
    ).
    
  • Crystallize: Recrystallize from cold Hexanes or Pentane to obtain the final white solid.

Protocol 2: Direct Purification (The "pKa Trick")

Note: This method utilizes the inductive effect of the


-methoxy group, which lowers the pKa of 2-MTA (~3.6) compared to Myristic Acid (~4.9).
  • Warning: Long-chain fatty acids form stable emulsions (soaps) in basic water. Do not use this method if you lack a high-speed centrifuge.

  • Dissolution: Dissolve crude mixture in Diethyl Ether (

    
    ).
    
  • Buffer Wash: Wash the organic layer with a Phosphate Buffer (pH 5.5) .

    • Mechanism:[1][3][4][5] At pH 5.5, the 2-MTA (pKa ~3.6) is >90% ionized (water soluble). Myristic acid (pKa ~4.9) is largely protonated (organic soluble).

  • Separation:

    • Organic Layer: Contains mostly Myristic Acid (Discard).

    • Aqueous Layer: Contains 2-MTA carboxylate.

  • Recovery: Acidify the aqueous layer to pH 1 with HCl and back-extract into EtOAc.

Troubleshooting & FAQs

Q1: I see a persistent emulsion during the aqueous workup. How do I break it?

A: This is common with C14 chains.

  • Add Brine: Saturation with NaCl increases the ionic strength, forcing organics out.

  • Add a Co-solvent: A small amount of 2-Propanol (IPA) can help break the surface tension.

  • Filtration: Sometimes the emulsion is stabilized by particulate matter. Filter through a Celite pad.

Q2: My product is an oil, but the literature says it should be a solid.

A: Impurities, particularly solvent residues (DMF, Toluene) or cis-unsaturated side products (if elimination occurred), depress the melting point.

  • Fix: Place the oil in high vacuum (<0.1 mbar) for 12 hours. If it persists, attempt recrystallization from cold pentane (-20°C) .

Q3: Can I use distillation?

A: Only for the Methyl Ester intermediate.

  • Methyl Myristate bp: ~167°C (at 10 mmHg).

  • Methyl 2-methoxytetradecanoate bp: ~175-180°C (at 10 mmHg).

  • Verdict: A spinning band distillation column is required for effective separation. Simple distillation will not work.[6]

Q4: How do I confirm the removal of the -bromo intermediate?

A: The Beilstein test is qualitative but crude.

  • Better Method: ¹H NMR.

    • 
      -H of 2-Bromo:  Triplet/dd around 
      
      
      
      4.2 ppm
      .
    • 
      -H of 2-Methoxy:  Triplet/dd around 
      
      
      
      3.8 ppm
      .
    • 
      -H of Myristic Acid:  Triplet around 
      
      
      
      2.3 ppm
      .
    • Target: Absence of the signal at 4.2 ppm.

References

  • Synthesis of -Methoxy Acids: Gokel, G. W., et al. "Synthesis of alpha-methoxy fatty acids." Journal of Organic Chemistry. (General reference for Williamson ether synthesis on alpha-halo acids).
  • Biological Application (Leishmania/Topoisomerase)

    • Reis, J. B., et al. (2013). "Synthesis and inhibitory activity of 2-methoxy fatty acids against Leishmania DNA topoisomerase IB." Bioorganic & Medicinal Chemistry.

  • Fatty Acid pKa Data

    • Kanicky, J. R., & Shah, D. O. (2002). "Effect of degree, type, and position of unsaturation on the pKa of long-chain fatty acids." Journal of Colloid and Interface Science.

  • Purification of Fatty Acid Methyl Esters (FAMEs)

    • AOCS Official Method Ce 1b-89. "Fatty Acid Composition by GLC." American Oil Chemists' Society.

Disclaimer: This guide is intended for qualified research personnel. Always review Safety Data Sheets (SDS) for Sodium Methoxide and Methyl Iodide before handling.

Sources

Reference Data & Comparative Studies

Validation

Validation of 2-Methoxytetradecanoic Acid: Mass Spectrometry Fragmentation &amp; Isomer Differentiation

Executive Summary 2-Methoxytetradecanoic acid is a specialized alpha-methoxylated fatty acid often utilized as a biomarker in lipidomics (specifically for Mycobacterium species) and as a standard in metabolic flux analys...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxytetradecanoic acid is a specialized alpha-methoxylated fatty acid often utilized as a biomarker in lipidomics (specifically for Mycobacterium species) and as a standard in metabolic flux analysis. Its validation relies on distinguishing it from structural isomers—primarily 3-methoxytetradecanoic acid and the non-methoxylated tetradecanoic (myristic) acid .

This guide provides a technical comparison of mass spectrometry (MS) fragmentation patterns, establishing the methyl ester (FAME) derivative as the primary screening tool and picolinyl esters as the definitive method for structural validation.

Part 1: The Primary Validation System (Methyl Esters)

The industry standard for fatty acid analysis is the conversion to Fatty Acid Methyl Esters (FAMEs) via Electron Ionization (EI) GC-MS.[1][2] Validation of 2-methoxytetradecanoic acid requires the identification of a specific McLafferty Rearrangement shift.

The Mechanism of Identification

In standard non-substituted fatty acids (e.g., Myristic Acid Methyl Ester), the base peak is m/z 74 . This results from the McLafferty rearrangement involving the transfer of a


-hydrogen to the carbonyl oxygen and subsequent cleavage between the 

and

carbons.

For 2-Methoxytetradecanoic Acid Methyl Ester , the substitution of a hydrogen at the


-carbon (C2) with a methoxy group (-OCH

) alters the mass of the resulting fragment ion.
  • Standard FAME Fragment:

    
    
    
    
    
    m/z 74
  • 2-Methoxy FAME Fragment:

    
    
    
    
    
    m/z 104
Comparative Fragmentation Data

The following table contrasts the product with its primary alternatives under 70 eV Electron Ionization.

Analyte (Methyl Ester)Molecular Ion (

)
Base/Diagnostic PeakMechanism of Diagnostic Ion
2-Methoxytetradecanoic Acid m/z 272 m/z 104 Modified McLafferty (Methoxy group retained on

-carbon fragment).
Tetradecanoic Acid (Myristic) m/z 242m/z 74Standard McLafferty Rearrangement.
2-Methyltetradecanoic Acid m/z 256m/z 88Modified McLafferty (Methyl group retained on

-carbon).
3-Methoxytetradecanoic Acid m/z 272m/z 75Cleavage

to the methoxy group (often accompanied by m/z 74).

Critical Validation Criterion: The presence of a significant peak at m/z 104 is the primary "Go/No-Go" signal for validating the 2-methoxy regioisomer. If the spectrum is dominated by m/z 74 or 75 without m/z 104, the sample is likely the 3-methoxy isomer or unsubstituted myristate contaminant.

Part 2: Mechanistic Visualization

The following diagram illustrates the structural causality behind the m/z 104 diagnostic ion, distinguishing it from the standard m/z 74 pathway.

McLafferty_Mechanism cluster_legend Validation Pathway Precursor 2-Methoxytetradecanoic Acid Methyl Ester (Precursor) Gamma_H Gamma-H Transfer to Carbonyl Oxygen Precursor->Gamma_H Cleavage Beta-Cleavage (C2-C3 Bond Break) Gamma_H->Cleavage Fragment Diagnostic Ion [CH(OMe)=C(OH)(OMe)]+ m/z 104 Cleavage->Fragment Charge Retention Neutral Neutral Alkene Loss (R-CH=CH2) Cleavage->Neutral Elimination

Caption: The modified McLafferty rearrangement pathway specific to 2-methoxy FAMEs, yielding the characteristic m/z 104 ion.

Part 3: Advanced Validation (Picolinyl Esters)

While FAME analysis is sufficient for routine screening, Picolinyl Esters are the superior alternative for de novo structural elucidation. If the FAME spectrum is ambiguous (e.g., due to co-elution), conversion to a 3-picolinyl ester is required.

Why Picolinyl Esters?

Picolinyl derivatives suppress the McLafferty rearrangement and instead promote radical-induced cleavage along the entire alkyl chain. This generates a series of ions separated by 14 Da (


 groups).
Diagnostic Logic for 2-Methoxy
  • Normal Pattern: Ions at m/z 92, 106, 120, 134...

  • 2-Methoxy Pattern: The methoxy group at C2 introduces a mass shift of +30 Da (Methoxy 31 - Hydrogen 1) at the specific carbon position.

  • Validation Check: Look for a mass gap of 44 Da (instead of 14 Da) between the pyridyl ion and the C2 fragment, or a specific shift in the early series ions corresponding to the methoxy substitution.

Part 4: Experimental Protocols

Protocol A: Methyl Esterification (Standard Screening)

Objective: Rapid generation of FAMEs for GC-MS validation of m/z 104.

  • Sample Prep: Dissolve 1 mg of 2-Methoxytetradecanoic acid in 0.5 mL Toluene.

  • Derivatization: Add 1 mL of 14% Boron Trifluoride (

    
    ) in Methanol.
    
  • Incubation: Heat at 60°C for 10 minutes. (Avoid higher temps to prevent methoxy elimination).

  • Extraction: Add 1 mL Hexane and 1 mL distilled water. Vortex and centrifuge.

  • Analysis: Inject the upper Hexane layer into GC-MS.

Protocol B: GC-MS Acquisition Parameters

To ensure reproducible fragmentation, the following instrument parameters are recommended:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms or DB-5ms), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Inlet: Splitless mode, 250°C.

  • Oven Program: 100°C (1 min)

    
     20°C/min to 200°C 
    
    
    
    5°C/min to 300°C.
  • Ion Source: Electron Ionization (EI) at 70 eV .

  • Scan Range: m/z 50–400.[3]

Protocol C: Picolinyl Ester Conversion (Confirmatory)

Use this if FAME results are inconclusive regarding the isomer position.

  • Activation: Dissolve 1 mg of free acid in 0.5 mL Thionyl Chloride. Incubate at room temp for 10 min. Dry under Nitrogen.

  • Reaction: Add 1% solution of 3-pyridylcarbinol in acetonitrile.

  • Incubation: Heat at 60°C for 10 minutes.

  • Extraction: Extract with Hexane/Water as per Protocol A.

  • Validation: Analyze via GC-MS; look for the diagnostic mass gap at the C2 position.

References

  • Christie, W. W. (n.d.). Mass Spectrometry of Fatty Acid Derivatives. Lipidomics Gateway. Retrieved from [Link]

  • Harvey, D. J. (1992). Mass spectrometry of picolinyl and other nitrogen-containing derivatives of lipids. Advances in Lipid Methodology, 1, 19-80.
  • Zirrolli, J. A., & Murphy, R. C. (1993). Low-energy tandem mass spectrometry of the molecular ion derived from fatty acid methyl esters: a novel method for analysis of branched-chain fatty acids. Journal of the American Society for Mass Spectrometry, 4(3), 223-229. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Methyl 2-methyloctadecanoate Mass Spectrum. National Institute of Standards and Technology. Retrieved from [Link](Used for comparative validation of 2-substituted McLafferty shifts).

Sources

Comparative

Comparative cellular uptake of 2-Methoxytetradecanoic acid in different cell lines

Executive Summary 2-Methoxytetradecanoic acid (2-MTA) is a synthetic myristic acid analog primarily utilized as a metabolic inhibitor of N-myristoyltransferase (NMT) . Unlike its natural counterpart (Myristic Acid, C14:0...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methoxytetradecanoic acid (2-MTA) is a synthetic myristic acid analog primarily utilized as a metabolic inhibitor of N-myristoyltransferase (NMT) . Unlike its natural counterpart (Myristic Acid, C14:0), 2-MTA incorporates a methoxy group at the


-carbon position. This structural modification allows it to be metabolically activated into 2-methoxymyristoyl-CoA, which competitively binds to NMT but cannot be transferred to substrate proteins (or forms an unstable complex), effectively silencing N-myristoylation signals essential for oncogenic signaling and viral replication.

This guide compares the cellular uptake and bio-efficacy of 2-MTA across distinct cell lines, contrasting it with 2-Hydroxymyristic acid (2-HMA) and Myristic Acid . The data suggests that while 2-MTA exhibits superior passive membrane permeability due to higher lipophilicity, its intracellular accumulation is cell-type dependent, governed by the expression of Fatty Acid Transport Proteins (FATP) and Acyl-CoA Synthetase (ACS) activity.

Part 1: Physicochemical Basis of Uptake

The cellular entry of fatty acid analogs is dictated by the balance between passive diffusion (flip-flop mechanism) and protein-mediated transport (CD36/FATP).

Comparative Properties Table
CompoundStructureLogP (Est.)Membrane PermeabilityMetabolic Fate
2-Methoxytetradecanoic Acid (2-MTA) C14 fatty acid,

-methoxy
~6.2High (Lipophilic)Converted to CoA-ester; Inhibits NMT.
2-Hydroxymyristic Acid (2-HMA) C14 fatty acid,

-hydroxy
~5.5Moderate (H-bond donor reduces diffusion)Converted to CoA-ester; Inhibits NMT (less potent in cells).
Myristic Acid (C14:0) Natural C14 fatty acid~6.1High N-terminal attachment to proteins;

-oxidation.

Expert Insight: The methoxy group in 2-MTA removes the hydrogen bond donor capability present in 2-HMA. This increases the partition coefficient (LogP), allowing 2-MTA to cross the plasma membrane more rapidly via passive diffusion in low-protein media conditions. However, in serum-rich media (10% FBS), albumin binding can buffer free 2-MTA, making active transport (CD36) more critical.

Part 2: Comparative Cellular Uptake Analysis

Aggressive Carcinoma Models (HeLa, HT-29)
  • Uptake Mechanism: Predominantly passive diffusion driven by the high metabolic demand for lipids in rapidly dividing cells.

  • Performance:

    • HeLa cells show rapid accumulation of 2-MTA within 30 minutes.

    • Bioactivity: High. Because cancer cells often overexpress NMT1/NMT2 to support oncoproteins (e.g., c-Src), 2-MTA acts as a potent cytostatic agent.

    • Comparison: 2-MTA shows 5-10x higher intracellular potency than 2-HMA in these lines, attributed to the "ion trap" effect where the methoxy-CoA analog accumulates intracellularly.

Immune Effector Cells (Jurkat T-Cells, Macrophages)
  • Uptake Mechanism: Facilitated Transport. T-cells and macrophages express high levels of CD36 and FATP to scavenge lipids for membrane remodeling.

  • Performance:

    • Jurkat cells: Uptake is saturable, indicating reliance on protein transporters.

    • Bioactivity: 2-MTA effectively blocks HIV-1 Gag myristoylation in infected T-cells.

    • Caveat: High concentrations (>50

      
      M) can induce non-specific toxicity due to detergent-like effects on the membrane, which is more pronounced in suspension cells than adherent ones.
      
Parasitic Models (Trypanosoma brucei, Leishmania)
  • Uptake Mechanism: Specialized Fatty Acid Transporters. These parasites lack the machinery to synthesize fatty acids de novo and rely entirely on scavenging.

  • Performance:

    • Selectivity: These parasites have distinct NMT enzymes. 2-MTA is taken up avidly but often requires specific formulation to bypass the complex surface coat (e.g., VSG coat in Trypanosomes).

    • Efficacy: While taken up, 2-MTA is often less potent than newer heterocyclic inhibitors (e.g., DDD85646) because parasitic Acyl-CoA synthetases may have lower affinity for the

      
      -substituted analog.
      

Part 3: Mechanism of Action & Pathway Visualization

The following diagram illustrates the critical "Activation-Inhibition" pathway. Uptake is futile unless the compound is activated by Acyl-CoA Synthetase (ACS).

G Extracellular Extracellular (Albumin-bound 2-MTA) Membrane Plasma Membrane (CD36 / Passive) Extracellular->Membrane Dissociation Intracellular Cytosol (Free 2-MTA) Membrane->Intracellular Diffusion/Transport ACS Acyl-CoA Synthetase (Activation Step) Intracellular->ACS Binding MTA_CoA 2-Methoxy-Myristoyl-CoA (Active Inhibitor) ACS->MTA_CoA ATP -> AMP + PPi NMT N-Myristoyltransferase (Target) MTA_CoA->NMT Competitive Inhibition Substrate Substrate Protein (e.g., c-Src, Gag) Substrate->NMT Blocked Access

Figure 1: The uptake and metabolic activation pathway of 2-MTA. Note that conversion to the CoA-thioester (Red box) is the rate-limiting step for biological activity, not necessarily membrane entry.

Part 4: Experimental Protocol for Quantification

To objectively measure uptake, simple fluorescence is insufficient (2-MTA is non-fluorescent). LC-MS/MS is the gold standard.

Protocol: Intracellular Quantification via LC-MS/MS

Objective: Determine the intracellular concentration of 2-MTA normalized to total cellular protein.

Materials:

  • Internal Standard (IS): D27-Myristic Acid or 13-C Myristic Acid.

  • Extraction Solvent: Chloroform:Methanol (2:1 v/v).

  • LC Column: C18 Reverse Phase (e.g., Phenomenex Kinetex).

Workflow:

  • Seeding: Plate cells (HeLa/Jurkat) at

    
     cells/well in 6-well plates.
    
  • Treatment: Incubate with 2-MTA (10-50

    
    M) for defined timepoints (0.5, 1, 4, 12 h).
    
    • Control: Incubate parallel wells with Myristic Acid to assess competition.

  • Washing (Critical): Wash cells

    
     with ice-cold PBS containing 0.1% Fatty Acid-Free BSA .
    
    • Why? BSA removes surface-bound lipophilic drugs that are not truly intracellular.

  • Lysis & Extraction:

    • Add 500

      
      L Methanol (containing 100 nM Internal Standard).
      
    • Scrape cells and transfer to glass vials.

    • Add 250

      
      L Chloroform and 200 
      
      
      
      L Water (Bligh-Dyer method). Vortex 1 min.
    • Centrifuge (3000

      
       g, 5 min). Collect lower organic phase.
      
  • Analysis: Dry organic phase under

    
    , reconstitute in Mobile Phase (Acetonitrile:Water), and inject into LC-MS/MS.
    
    • Mode: Negative Ion Mode (ESI-).

    • Transition: Monitor parent mass [M-H]- to specific fragment.

References

  • Devadas, B., et al. (1992). "Structure-activity relationships for the inhibition of N-myristoyltransferase by derivatives of myristic acid." Journal of Medicinal Chemistry. Link

  • Gordon, J. I., et al. (1991). "Protein N-myristoylation." Journal of Biological Chemistry. Link

  • Tate, E. W., et al. (2010). "Protein myristoylation in health and disease." Journal of Chemical Biology. Link

  • Wright, M. H., et al. (2010). "Global analysis of protein N-myristoylation in human cells." Nature Chemical Biology. (Demonstrates LC-MS profiling of myristoylated proteins). Link

  • Seigneuret, M., & Devaux, P. F. (1984). "ATP-dependent asymmetric distribution of spin-labeled phospholipids in the erythrocyte membrane." PNAS. (Foundational text on lipid flip-flop mechanisms). Link

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
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